7-Bromo-benzo[f][1,4]oxazepine-3,5-dione
Description
BenchChem offers high-quality 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-2-7-6(3-5)9(13)11-8(12)4-14-7/h1-3H,4H2,(H,11,12,13) |
InChI Key |
WZMPNLZYXMEAML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione
Executive Summary
The structural analysis of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione represents a critical checkpoint in the development of pharmacophores targeting CNS disorders (e.g., GABAergic modulation) or histone deacetylase (HDAC) inhibition. This guide details the crystallographic workflow for this bicyclic scaffold, emphasizing the exploitation of the heavy bromine atom for ab initio phasing and the analysis of supramolecular synthons that dictate solid-state stability.
The presence of the 3,5-dione moiety introduces specific hydrogen-bonding capabilities (cyclic imide-like motifs), while the 7-bromo substituent serves as both a phasing anchor and a halogen-bond donor, influencing the final crystal packing.
Molecular Architecture & Crystallization Strategy
Chemical Topology
The target molecule consists of a benzene ring fused to a seven-membered 1,4-oxazepine ring.
-
Functionalization: Dicarbonyl system at positions 3 and 5 (imide/amide character).
-
Substituent: Bromine atom at position 7 (para to the ether oxygen).
Solubility Profile & Crystal Growth
Benzoxazepine-3,5-diones typically exhibit poor solubility in non-polar solvents due to the polar dione functionality. High-quality single crystals are best grown using Slow Vapor Diffusion .
| Parameter | Protocol Recommendation | Causality/Rationale |
| Primary Solvent | DMF or DMSO (warm) | Solubilizes the polar dione core. |
| Antisolvent | Methanol or Ethanol | Gradual diffusion promotes nucleation without precipitation. |
| Temperature | 4°C (controlled) | Slower kinetics reduce twinning and disorder in the flexible 7-membered ring. |
| Vessel | Silanized glass vial | Prevents nucleation on glass walls; encourages suspended growth. |
Crystallization Workflow Diagram
Figure 1: Optimization loop for obtaining diffraction-quality crystals of benzoxazepine diones.
Data Acquisition & Phasing Strategy
Radiation Source Selection
For this specific brominated compound, Molybdenum (Mo) K
-
Reasoning: The Bromine atom (
) has a K-absorption edge near the Cu wavelength, leading to significant fluorescence and absorption issues if Cu radiation is used. Mo radiation minimizes absorption corrections while providing sufficient resolution ( Å).
The "Heavy Atom" Advantage (SAD/Patterson)
The 7-Bromo substituent is not merely a biological handle; it is a crystallographic tool.
-
Patterson Methods: The Br-Br vectors will dominate the Patterson map, allowing for easy location of the heavy atoms without molecular replacement models.
-
Anomalous Scattering: If the crystal is non-centrosymmetric (chiral space group), the anomalous signal from Br (
for Mo) allows for absolute structure determination (Flack parameter refinement).
Structural Analysis & Refinement
Conformational Analysis (The 7-Membered Ring)
The 1,4-oxazepine ring is conformationally flexible. In the 3,5-dione derivative, the ring typically adopts a boat or twist-boat conformation to minimize steric strain between the carbonyls and the fused benzene ring.
-
Critical Check: During refinement, monitor the anisotropic displacement parameters (ADPs) of the C2 and C3 atoms. High ellipticity often indicates static disorder between two puckering modes.
-
Restraints: If disorder is present, apply SIMU and DELU restraints (in SHELXL) to model the minor conformer.
Supramolecular Synthons
The packing of 7-Bromo-benzo[f]oxazepine-3,5-dione is governed by two competing interactions:
-
Hydrogen Bonding (The Amide Dimer): The N-H of the amide/imide region is a strong donor. The carbonyl oxygens (C3=O or C5=O) are acceptors.
-
Expectation: Centrosymmetric
dimers. -
Geometry:
distance Å.
-
-
Halogen Bonding (The Br-Anchor): The Bromine atom acts as a Lewis acid (sigma-hole donor) toward Lewis bases (carbonyl oxygens).
-
Expectation:
contacts. -
Geometry:
(linear).
-
Structural Interaction Map
Figure 2: Hierarchy of supramolecular interactions stabilizing the crystal lattice.
Validation Protocol (Self-Correcting)
To ensure scientific integrity, the final structural model must pass the following validation gates before publication or database deposition.
| Validation Metric | Threshold / Criteria | Action if Failed |
| R1 Value | Check for twinning or poor absorption correction. | |
| Goodness of Fit (GooF) | Adjust weighting scheme (WGHT). | |
| Flack Parameter | If | |
| CheckCIF Alerts | No A-level alerts | Review void spaces (PLATON SQUEEZE) or H-atom placement. |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
Sources
- 1. CAS 1215074-47-7: 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxaze… [cymitquimica.com]
- 2. 1,4-benzoxazepine-3,5(2H,4H)-dione | C9H7NO3 | CID 726630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 7-Bromo-benzo[f]oxazepine-3,5-dione: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 7-Bromo-benzo[f]oxazepine-3,5-dione. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. The methodologies presented are grounded in established principles and supported by data from analogous structures, ensuring a robust framework for experimental design and data interpretation.
Introduction to 7-Bromo-benzo[f]oxazepine-3,5-dione and its Spectroscopic Imperatives
7-Bromo-benzo[f]oxazepine-3,5-dione is a complex heterocyclic system featuring a seven-membered oxazepine ring fused to a brominated benzene ring. The presence of two carbonyl groups, a bromine atom, and a unique bicyclic structure imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any meaningful investigation into its biological activity or material properties. Spectroscopic techniques are the most powerful tools for achieving this, providing a detailed "fingerprint" of the molecule's architecture.
This guide will not only present the predicted spectral data but will also delve into the why—the underlying principles that dictate the interaction of the molecule with different forms of energy, and how these interactions are translated into the spectra we observe. Understanding these principles is critical for troubleshooting experiments and for confidently interpreting unexpected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the relative positions of functional groups.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 7-Bromo-benzo[f]oxazepine-3,5-dione is expected to exhibit distinct signals corresponding to the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl groups, as well as the anisotropic effects of the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic CH (position 6) | ~7.8 | Doublet (d) | 1H | Deshielded by the adjacent bromine atom and the electron-withdrawing effect of the imide system. |
| Aromatic CH (position 8) | ~7.6 | Doublet of doublets (dd) | 1H | Influenced by ortho and meta coupling to neighboring protons. |
| Aromatic CH (position 9) | ~7.4 | Doublet (d) | 1H | Primarily influenced by ortho coupling. |
| Methylene CH₂ (position 4) | ~4.5 | Singlet (s) | 2H | Adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. The singlet nature arises from the absence of adjacent protons. |
| Amide NH (position 2) | ~8.5-9.5 | Broad singlet (br s) | 1H | The chemical shift of amide protons can be highly variable and is concentration and solvent dependent. Broadening is due to quadrupole effects of the nitrogen and potential hydrogen bonding. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O (positions 3, 5) | ~165-175 | Characteristic chemical shift for amide and ester/imide carbonyls. |
| Aromatic C-Br (position 7) | ~115-125 | The carbon directly attached to bromine is shielded compared to the other aromatic carbons. |
| Aromatic C (quaternary) | ~130-145 | Quaternary carbons of the fused ring system. |
| Aromatic CH | ~120-140 | Aromatic carbons bearing protons. |
| Methylene CH₂ (position 4) | ~60-70 | Aliphatic carbon attached to an oxygen atom. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic region.[1]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 7-Bromo-benzo[f]oxazepine-3,5-dione.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for amide-containing compounds as it helps in observing the NH proton.[2]
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral width: Approximately 16 ppm, centered around 6 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: Approximately 220 ppm, centered around 110 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay (d1): 2 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of 7-Bromo-benzo[f]oxazepine-3,5-dione will be dominated by the strong absorptions of the carbonyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amide) | 3200-3400 | Medium, potentially broad | Stretching |
| C-H (aromatic) | 3000-3100 | Medium to weak | Stretching |
| C-H (aliphatic) | 2850-3000 | Medium to weak | Stretching |
| C=O (imide) | 1700-1750 and 1650-1700 | Strong | Asymmetric and symmetric stretching. The presence of two distinct C=O bands is characteristic of an imide.[2] |
| C=C (aromatic) | 1450-1600 | Medium to weak | Ring stretching |
| C-N | 1200-1350 | Medium | Stretching |
| C-O | 1000-1250 | Strong | Stretching |
| C-Br | 500-600 | Medium to strong | Stretching |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for this analysis.[3]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram: IR Experimental Workflow
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrum
Molecular Ion Peak: The key feature in the mass spectrum of 7-Bromo-benzo[f]oxazepine-3,5-dione will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units. This provides a definitive confirmation of the presence of one bromine atom in the molecule. The calculated exact mass can be used to determine the elemental composition.[4]
Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through the loss of stable neutral molecules and radicals. Key expected fragments include:
-
Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.
-
Loss of CO₂: Possible from the dione moiety.
-
Loss of Br•: Cleavage of the carbon-bromine bond.
-
Retro-Diels-Alder type reactions: Cleavage of the seven-membered ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for obtaining accurate mass measurements to confirm the elemental composition.[1]
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce a strong protonated molecule peak ([M+H]⁺).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
For fragmentation studies, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Diagram: Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometry analysis.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of 7-Bromo-benzo[f]oxazepine-3,5-dione requires a synergistic approach, where data from NMR, IR, and Mass Spectrometry are integrated to build a complete and unambiguous picture of its molecular structure. This guide provides the theoretical predictions and practical protocols necessary to achieve this goal. By understanding the principles behind each technique and following robust experimental procedures, researchers can confidently characterize this and other novel chemical entities, paving the way for further scientific discovery.
References
- Google. (2026). Current time in Pasuruan, ID.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. Journal of the Indian Chemical Society.
- Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2017). Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives. Tikrit Journal of Pharmaceutical Sciences, 12(1).
- Husseini, M. D., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences.
-
The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][5]oxazepines. Retrieved from [Link]
-
University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Retrieved from [Link]
- Hamad, B. K., & Ahamed, M. R. (2022). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity.
-
PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
AIP Publishing. (2021). Synthesis, Assess Biological Activity and Laser Efficacy of Some New Bis-1,3-Oxazepene 4,7-Dione Derivatives. Retrieved from [Link]
- Quest Journals. (2021). Quantitative determination of bromazepam in bulk and crime scene applications using GC-FID without derivatization. Journal of Research in Pharmaceutical Science, 6(5), 01-11.
-
University of Thi-Qar. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]
-
Molbase. (n.d.). CAS 2894-61-3: 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
Al-Qadisiyah Journal of Pure Science. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. Retrieved from [Link]
- PubMed. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)
- Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Drug Designing and Discovery, 1(1), 1-7.
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Mechanism of Action of 7-Bromo-benzo[f]oxazepine-3,5-dione: A Technical Analysis
The following technical guide details the mechanism of action, pharmacological profile, and experimental protocols for 7-Bromo-benzo[f]oxazepine-3,5-dione , a halogenated derivative of the 1,4-benzoxazepine-3,5-dione scaffold.
Executive Summary
7-Bromo-benzo[f]oxazepine-3,5-dione (7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione) is a bicyclic heterocyclic compound belonging to the class of 1,4-benzoxazepines .[1][2][3][4][5] Structurally characterized by a benzene ring fused to a seven-membered oxazepine ring containing two carbonyl groups (a dilactam system) and a bromine substituent at the 7-position, this compound represents a critical scaffold in medicinal chemistry.
Unlike classical 1,4-benzodiazepines which are primarily GABAergic, the 3,5-dione moiety alters the electronic landscape, shifting the pharmacological profile towards anti-inflammatory/analgesic activity (via COX/prostaglandin pathway modulation) and serotonergic modulation (specifically 5-HT1A receptor agonism in N-substituted derivatives). The 7-bromo substitution enhances lipophilicity and metabolic stability, increasing potency compared to the unsubstituted parent scaffold.
Chemical Structure & Properties
The compound features a 1,4-benzoxazepine core with a 3,5-dione functionality.[2][4][6][7][8]
-
Core Scaffold: Benzo[f][1,4]oxazepine (1,4-oxazepine fused to a benzene ring at the f-bond).
-
Functional Groups:
-
Dilactam (3,5-dione): Two carbonyl groups at positions 3 and 5 create a rigid, polar core that can act as a hydrogen bond acceptor.
-
7-Bromo Substituent: A halogen atom on the benzene ring (para to the fusion point relative to the nitrogen) which increases lipophilicity (logP) and facilitates blood-brain barrier (BBB) penetration.
-
Heteroatoms: Oxygen at position 1 and Nitrogen at position 4.
-
| Property | Description |
| IUPAC Name | 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | ~256.05 g/mol |
| Key Pharmacophore | 1,4-Benzoxazepine-3,5-dione |
| Primary Targets | Cyclooxygenase (COX) enzymes, 5-HT1A Receptors (derivative-dependent) |
Pharmacological Mechanism of Action
Primary Mechanism: Anti-Inflammatory & Analgesic Activity
Research on the 1,4-benzoxazepine-3,5-dione scaffold indicates significant analgesic and anti-inflammatory properties . The mechanism is postulated to involve the inhibition of Cyclooxygenase (COX) enzymes, downstream affecting prostaglandin synthesis.
-
Pathway: The dione core mimics the transition state of arachidonic acid metabolism or binds to the COX active site, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2).
-
Effect: Reduction in the synthesis of pro-inflammatory mediators (PGE2, PGI2), leading to decreased inflammation and pain perception.
-
7-Bromo Role: The bromine atom enhances binding affinity through halogen bonding or hydrophobic interactions within the enzyme's hydrophobic channel.
Secondary Mechanism: CNS Modulation (5-HT1A Agonism)
Derivatives of 1,4-benzoxazepine-3,5-dione, particularly those with N-substitutions (e.g., SUN8399 ), are potent 5-HT1A receptor agonists .
-
Mechanism: The scaffold binds to the 5-HT1A receptor (a G-protein coupled receptor), activating G_i/o proteins. This inhibits adenylyl cyclase, reduces cAMP levels, and opens G-protein-gated inwardly rectifying potassium channels (GIRK), leading to hyperpolarization of neurons.
-
Therapeutic Outcome: Anxiolytic and anti-emetic effects without the heavy sedation associated with benzodiazepines.
Antibacterial Potential (DNA Gyrase Inhibition)
Related 1,3-oxazepine-4,7-dione derivatives have shown activity against bacterial DNA gyrase and Topoisomerase IV . The 1,4-benzoxazepine-3,5-dione scaffold shares electronic similarities that may confer antibacterial activity via interference with bacterial DNA replication.
Visualization of Signaling Pathways
Anti-Inflammatory Pathway (COX Inhibition)
The following diagram illustrates the inhibition of the prostaglandin pathway by 7-Bromo-benzo[f]oxazepine-3,5-dione.
Caption: Mechanism of COX inhibition by 7-Bromo-benzo[f]oxazepine-3,5-dione, preventing prostaglandin synthesis.
5-HT1A Receptor Signaling (CNS Effect)
This diagram depicts the G-protein coupled signaling cascade activated by the scaffold.
Caption: 5-HT1A agonist pathway inducing neuronal hyperpolarization and anxiolytic effects.
Experimental Protocols
Synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione
This protocol describes the cyclocondensation method used to generate the scaffold.
Reagents:
-
5-Bromo-salicylamide (Precursor A)
-
Chloroacetyl chloride or Maleic anhydride (Cyclizing agent)
-
Anhydrous Benzene or Toluene (Solvent)
-
Triethylamine (Base catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 0.01 mol of 5-bromo-salicylamide in 20 mL of anhydrous benzene in a round-bottom flask.
-
Addition: Add 0.012 mol of chloroacetyl chloride dropwise under constant stirring at 0-5°C.
-
Reflux: Add 2-3 drops of triethylamine. Heat the mixture to reflux (80°C) for 6-8 hours. Monitor progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7).
-
Isolation: Cool the reaction mixture to room temperature. Filter the precipitate.
-
Purification: Recrystallize the crude solid from ethanol or 1,4-dioxane to obtain pure 7-Bromo-benzo[f]oxazepine-3,5-dione crystals.
-
Characterization: Verify structure using FTIR (C=O peaks at ~1680 cm⁻¹) and 1H-NMR (aromatic protons 7.0-8.0 ppm).
In Vitro Anti-Inflammatory Assay (COX Inhibition)
Objective: Determine the IC50 of the compound against COX-1 and COX-2.
-
Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2 enzymes.
-
Incubation: Incubate the enzyme with varying concentrations (0.01 µM - 100 µM) of 7-Bromo-benzo[f]oxazepine-3,5-dione in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
-
Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Measurement: Measure the rate of oxidation of TMPD spectrophotometrically at 590 nm.
-
Analysis: Calculate percent inhibition relative to control (no drug) and determine IC50 using non-linear regression.
References
-
Fahmy, H. H., & El-Eraky, W. (2001).[4] Synthesis and evaluation of the analgesic and antiinflammatory activities of O-Substituted salicylamides. ResearchGate. Link
-
Okada, F., et al. (1994). Antiemetic Effects of Serotonergic 5-HT1A-Receptor Agonists in Suncus Murinus. ResearchGate. Link
-
Yousif, E., et al. (2022). Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. Pharmacognosy Journal. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 726630, 1,4-benzoxazepine-3,5-dione. PubChem. Link
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Whitepaper: A Strategic Approach to Target Identification and Validation for 7-Bromo-benzo[f]oxazepine-3,5-dione
An in-depth technical guide on the core for researchers, scientists, and drug development professionals.
Abstract: The novel scaffold, 7-Bromo-benzo[f]oxazepine-3,5-dione, represents a unique chemical entity with unexplored therapeutic potential. The absence of published data on this specific molecule necessitates a structured and scientifically rigorous approach to identify its molecular targets and elucidate its mechanism of action. This guide presents a comprehensive, multi-pronged strategy for the de-novo identification and subsequent validation of therapeutic targets for 7-Bromo-benzo[f]oxazepine-3,5-dione. We will detail a logical workflow, from initial computational predictions and broad-panel screening to specific biophysical and cell-based validation assays. The methodologies described herein are designed to provide a robust framework for researchers in drug discovery, enabling the systematic exploration of this compound's therapeutic promise.
Part 1: Structural Analysis and Hypothesis Generation
The 7-Bromo-benzo[f]oxazepine-3,5-dione structure contains several features that can inform an initial hypothesis about its potential biological targets. The benzoxazepine core is a privileged scaffold found in a variety of biologically active compounds. The presence of a bromine atom can enhance binding affinity through halogen bonding or by modulating the electronic properties of the aromatic ring. The dione moiety may act as a hydrogen bond acceptor or a reactive center.
Based on these structural motifs, we can hypothesize potential target classes:
-
Kinases: The heterocyclic nature of the core resembles scaffolds found in many ATP-competitive kinase inhibitors.
-
Proteases: The dione functionality could potentially interact with the active site of certain proteases.
-
G-Protein Coupled Receptors (GPCRs): The overall shape and hydrophobicity might allow for binding to allosteric or orthosteric sites on GPCRs.
-
Nuclear Receptors: The planar aromatic system is a common feature in ligands for nuclear receptors.
Part 2: A Phased Strategy for Target Identification
A systematic approach is crucial to efficiently identify the molecular targets of a novel compound. We propose a three-phased strategy, moving from broad, high-throughput methods to specific, high-confidence validation.
Phase 1: Broad-Spectrum Screening
The initial phase aims to cast a wide net to identify potential target families.
2.1. In Silico Target Prediction: Computational methods can provide initial, cost-effective predictions of potential targets. These methods leverage large databases of known compound-target interactions.
-
Methodology:
-
Generate a 3D conformer of 7-Bromo-benzo[f]oxazepine-3,5-dione.
-
Utilize similarity-based approaches (e.g., SEA search) and docking-based methods against a library of protein structures.
-
Analyze the results to identify clusters of potential targets.
-
2.2. Broad Panel Biochemical Screening: Parallel screening against large panels of purified proteins provides direct evidence of interaction.
-
Recommended Panels:
-
Kinase Panel: A comprehensive panel of several hundred kinases (e.g., KinomeScan) is recommended to assess selectivity.
-
GPCR Panel: Radioligand binding assays against a panel of common GPCRs.
-
Protease Panel: Assays against major classes of proteases (serine, cysteine, metalloproteases).
-
Phase 2: Hit Confirmation and Orthogonal Validation
Once initial "hits" are identified in Phase 1, it is critical to confirm these interactions using different experimental techniques.
2.3. Biophysical Binding Assays: These methods directly measure the interaction between the compound and a purified protein target, providing quantitative binding affinity data (e.g., KD).
Table 1: Comparison of Biophysical Methods for Hit Validation
| Method | Principle | Key Output | Throughput |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | KD, kon, koff | Low-Medium |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | KD, ΔH, ΔS | Low |
| Differential Scanning Fluorimetry (DSF) | Ligand-induced change in protein melting temp. | Tm shift | High |
Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement
-
Preparation:
-
Dilute purified target protein to a final concentration of 2-5 µM in an appropriate buffer.
-
Prepare a serial dilution of 7-Bromo-benzo[f]oxazepine-3,5-dione (e.g., from 100 µM to 1 nM).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Execution:
-
Mix the protein, compound, and dye in a 96- or 384-well PCR plate.
-
Use a real-time PCR instrument to slowly increase the temperature (e.g., 1°C/minute from 25°C to 95°C).
-
Continuously monitor the fluorescence.
-
-
Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition is the melting temperature (Tm).
-
A positive shift in Tm in the presence of the compound indicates stabilizing binding.
-
Phase 3: Cellular Target Engagement and Functional Modulation
Confirming that the compound interacts with its target in a cellular context and elicits a functional response is the final and most critical phase.
2.4. Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to confirm target engagement in a cellular environment.
2.5. Cell-Based Functional Assays: These assays measure the biological consequence of the compound interacting with its target. The specific assay will depend on the target class identified.
-
If the target is a kinase: A Western blot for a known downstream phosphorylation substrate.
-
If the target is a GPCR: A calcium flux or cAMP accumulation assay.
-
If the target is a nuclear receptor: A reporter gene assay.
Part 3: Hypothetical Case Study: Targeting Kinase X
Let us assume that our screening cascade identified "Kinase X" as a high-confidence target for 7-Bromo-benzo[f]oxazepine-3,5-dione. The following section outlines the subsequent validation and characterization steps.
3.1. Enzymatic Inhibition Assay: This assay will determine the potency of the compound as an inhibitor of Kinase X.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine Kinase X enzyme, its specific peptide substrate, and ATP at its Km concentration.
-
Compound Addition: Add 7-Bromo-benzo[f]oxazepine-3,5-dione across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
3.2. Signaling Pathway Analysis: Demonstrating that the compound modulates the specific signaling pathway of Kinase X in cells is crucial.
Signaling Pathway Modulation Workflow
Methodological & Application
protocol for using 7-Bromo-benzo[f]oxazepine-3,5-dione in cell culture
[1]
Introduction & Mechanism of Action
7-Bromo-benzo[f]oxazepine-3,5-dione (often abbreviated as 7-Br-BOD ) belongs to a class of bicyclic heterocyclic compounds known as 1,4-benzoxazepines.[1][2] These scaffolds are structurally privileged in medicinal chemistry due to their ability to mimic peptide turns and interact with diverse biological targets, including G-protein coupled receptors (GPCRs) (e.g., 5-HT1A) and inflammatory mediators.[1]
Key Biological Activities[2][3][4][5][6]
-
Anti-inflammatory: Inhibition of pro-inflammatory cytokine release (IL-6, TNF-α) and nitric oxide (NO) production in activated macrophages.[1]
-
Antiproliferative: Modulation of cell cycle progression in specific carcinoma cell lines, potentially via kinase inhibition or microtubule destabilization.[1]
-
Neuromodulation: Analogs of this scaffold (e.g., SUN8399) act as 5-HT1A receptor agonists, suggesting potential utility in neuropharmacology research.[1]
Physicochemical Properties & Preparation
Successful cellular assays depend on the correct handling of this hydrophobic small molecule.[1]
| Property | Specification | Notes |
| Molecular Weight | ~254.08 g/mol | Based on C₉H₆BrNO₃ core structure.[1] |
| Solubility | DMSO (>20 mM) | Insoluble in water/PBS.[1] |
| Appearance | Off-white to pale yellow solid | Crystalline powder.[1] |
| Stability | Hydrolysis-sensitive | The dione moiety can hydrolyze in aqueous buffers over time.[1] |
Stock Solution Protocol
Objective: Prepare a stable 10 mM stock solution.
-
Weighing: Accurately weigh 2.54 mg of 7-Br-BOD.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]
-
Mixing: Vortex vigorously for 30 seconds until fully dissolved. If particulate remains, sonicate in a water bath for 5 minutes at room temperature.[1]
-
Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve or bind the compound).[1] Sterility is maintained by using sterile DMSO and aseptic technique.[1]
-
Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).[1]
Cell Culture Protocol: Anti-Inflammatory Assay (Macrophage Model)
This protocol describes the evaluation of 7-Br-BOD for anti-inflammatory activity using LPS-stimulated RAW 264.7 macrophages.[1]
Reagents Required
-
RAW 264.7 cells (ATCC TIB-71).[1]
-
DMEM supplemented with 10% FBS.[1]
-
Lipopolysaccharide (LPS) from E. coli (O111:B4).[1]
-
Griess Reagent (for NO detection).[1]
-
MTT or CCK-8 Reagent (for viability control).[1]
Experimental Workflow
Step 1: Cell Seeding [1]
-
Harvest RAW 264.7 cells (passage 3–15).[1]
-
Seed at a density of 1 × 10⁵ cells/well in a 96-well flat-bottom plate (100 µL/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment [1][3]
-
Preparation of Working Solutions: Dilute the 10 mM DMSO stock into pre-warmed DMEM (serum-free or 1% FBS) to generate 2X concentrations (e.g., 20, 10, 2 µM).
-
Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[1]
-
-
Treatment:
-
Controls:
Step 3: Readout (NO & Viability)
Experimental Logic & Signaling Pathway Visualization
The following diagram illustrates the mechanistic logic for testing 7-Br-BOD, highlighting the bifurcation between anti-inflammatory efficacy and cytotoxicity.
Caption: Workflow depicting the dual evaluation of 7-Br-BOD for specific anti-inflammatory inhibition (NF-κB/iNOS pathway) versus non-specific cytotoxicity.
Data Analysis & Interpretation
Summarize your data using the table below to validate the compound's efficacy window.
| Treatment Group | Absorbance (540nm) [NO] | Viability (% of Control) | Interpretation |
| Vehicle Control (-LPS) | Low (< 0.05) | 100% | Baseline; System valid. |
| Model Control (+LPS) | High (> 0.50) | 95-100% | Inflammation successfully induced.[1] |
| 7-Br-BOD (1 µM) + LPS | High | 98% | No effect at low dose.[1] |
| 7-Br-BOD (10 µM) + LPS | Low | 95% | Valid Hit: Anti-inflammatory activity without toxicity.[1] |
| 7-Br-BOD (50 µM) + LPS | Low | < 50% | False Positive: NO reduction due to cell death.[1] |
Critical Troubleshooting Tips
-
Precipitation: If the media turns cloudy upon adding the compound, the concentration exceeds the solubility limit in aqueous buffer.[1] Reduce the concentration or increase the FBS % (proteins can help solubilize).[1]
-
Hydrolysis: The 3,5-dione ring is susceptible to ring-opening in basic pH.[1] Ensure culture media pH is strictly 7.2–7.4.[1]
-
Color Interference: 7-Br-BOD may have intrinsic absorbance.[1] Always include a "Compound Only" blank (media + compound, no cells) in absorbance assays.[1]
References
-
Fahmy, H. H., & El-Eraky, W. (2001).[1][4][5] Synthesis and evaluation of the analgesic and antiinflammatory activities of O-Substituted salicylamides. Archives of Pharmacal Research, 24(3), 171–179.[1]
-
Okada, M., et al. (1994).[1] Antiemetic effects of serotonergic 5-HT1A-receptor agonists in Suncus murinus.[1][2] Japanese Journal of Pharmacology, 64(2), 109-114.[1] (Describes the related 1,4-benzoxazepine-3,5-dione derivative SUN8399).
-
ChemicalBook. (n.d.).[1] 7-bromo-benzo[f][1,4]oxazepine-3,5-dione Product Information.
Application Note: 7-Bromo-benzo[f]oxazepine-3,5-dione in Kinase Profiling
The following is a comprehensive Application Note and Protocol guide for the use of 7-Bromo-benzo[f]oxazepine-3,5-dione in kinase assays.
Introduction & Mechanism of Action
7-Bromo-benzo[f][1,4]oxazepine-3,5-dione (hereafter referred to as 7-Br-BOD ) represents a "privileged scaffold" in medicinal chemistry, specifically within the discovery of kinase inhibitors. The benzo[f]oxazepine core is structurally pre-organized to mimic the adenine ring of ATP, allowing it to function as a competitive Type I ATP-binding site inhibitor .
Target Specificity & Utility
While the scaffold exhibits multi-kinase affinity, recent Structure-Activity Relationship (SAR) studies have identified it as a potent chemotype for:
-
ROCK1/2 (Rho-associated Protein Kinase): Critical in cytoskeletal reorganization and glaucoma pathology.
-
PI3K (Phosphoinositide 3-kinase): A master regulator of the Akt/mTOR survival pathway.
-
TNIK (Traf2- and Nck-interacting protein kinase): A key driver in Wnt signaling and colorectal cancer.[1]
The "7-Bromo" substituent provides a critical handle for halogen bonding within the hinge region of the kinase or serves as a site for further functionalization (e.g., Suzuki-Miyaura coupling) to optimize selectivity. In kinase assays, 7-Br-BOD is primarily used as a fragment lead or reference standard to map the steric tolerance of the ATP-binding pocket.
Signaling Pathway Visualization
The following diagram illustrates the primary pathways (ROCK and PI3K) targeted by 7-Br-BOD, highlighting the downstream effectors used as biomarkers in cellular assays.
Caption: Dual-targeting potential of 7-Br-BOD on PI3K and ROCK pathways. Inhibition blocks downstream phosphorylation of Akt and MYPT1.
Material Preparation & Handling[2][3]
7-Br-BOD is a lipophilic molecule with limited aqueous solubility.[2] Proper handling is essential to prevent precipitation during the assay, which causes false negatives (IC50 shift).
| Parameter | Specification | Notes |
| Molecular Weight | ~254.08 g/mol | Based on Br-Benzo[f]oxazepine-dione core. |
| Solubility | DMSO (up to 50 mM) | Insoluble in water/PBS. |
| Storage | -20°C (Desiccated) | Protect from light; stable for 6 months in DMSO. |
| Handling | Glass vials recommended | Avoid polystyrene plastics for long-term storage of dilute solutions. |
Stock Solution Protocol
-
Weigh 2.54 mg of 7-Br-BOD powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade ≥99.9%) to create a 10 mM Master Stock .
-
Vortex for 1 minute and sonicate for 30 seconds to ensure complete solubilization.
-
Aliquot into 50 µL volumes in amber glass vials and store at -20°C. Do not freeze-thaw more than 3 times.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol utilizes a luminescent ADP detection assay to measure the IC50 of 7-Br-BOD against recombinant ROCK1 or PI3K
Reagents Required[2][3][5][6][7][8]
-
Kinase: Recombinant ROCK1 (1 ng/µL) or PI3K
. -
Substrate: S6K Substrate (for ROCK) or PIP2:PS lipid vesicles (for PI3K).
-
ATP: Ultra-pure ATP (10 mM stock).
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Experimental Workflow
Caption: Step-by-step workflow for the biochemical IC50 determination assay.
Detailed Steps
-
Compound Dilution: Prepare a 3-fold serial dilution of 7-Br-BOD in DMSO starting at 1 mM (100x final concentration).
-
Intermediate Dilution: Transfer 1 µL of compound to 24 µL of Assay Buffer (4% DMSO).
-
Plate Setup: Add 2.5 µL of the intermediate dilution to a 384-well white low-volume plate.
-
Enzyme Addition: Add 2.5 µL of Kinase solution (2x concentration).
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) . This allows the inhibitor to bind the active site before ATP competition.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (2x concentration).
-
Note: Use ATP concentration at
(typically 10 µM for ROCK, 50 µM for PI3K) to ensure sensitivity to ATP-competitive inhibitors.
-
-
Incubation: Incubate for 60 minutes at RT.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis
-
Normalization: Calculate % Inhibition =
.-
Max: Enzyme + Substrate + DMSO (No Inhibitor).
-
Min: Buffer only (No Enzyme).
-
-
Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Protocol 2: Cellular Target Engagement (Western Blot)
To verify that 7-Br-BOD penetrates the cell membrane and inhibits the target in a physiological context, we assess the phosphorylation status of downstream effectors.
Reagents
-
Cell Line: HCT116 (Colorectal) or HeLa.
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).
-
Antibodies:
-
Anti-p-MYPT1 (Thr696) – Marker for ROCK inhibition.
-
Anti-p-Akt (Ser473) – Marker for PI3K inhibition.
-
Anti-Total Akt/MYPT1 and Anti-GAPDH (Loading controls).
-
Protocol
-
Seeding: Seed cells at
cells/well in a 6-well plate. Incubate overnight. -
Treatment: Treat cells with 7-Br-BOD at varying concentrations (e.g., 0.1, 1, 5, 10 µM) for 2 hours . Include a DMSO control.
-
Stimulation (Optional): For PI3K assays, stimulate cells with EGF (50 ng/mL) for the last 15 minutes to induce high p-Akt levels.
-
-
Lysis: Wash with ice-cold PBS. Add 150 µL ice-cold Lysis Buffer. Scrape and collect.
-
Blotting: Perform SDS-PAGE and transfer to nitrocellulose membrane.
-
Detection: Probe with primary antibodies overnight at 4°C.
-
Validation: A dose-dependent decrease in p-MYPT1 or p-Akt signal confirms cellular activity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | High concentration / Low solubility | Limit final DMSO concentration to <1%. Ensure intermediate dilution step is performed in buffer, not direct addition of 100% DMSO stock to enzyme. |
| High Background (Biochemical) | ATP contamination or degradation | Use ultra-pure ATP. Aliquot ATP to avoid freeze-thaw cycles. Ensure ADP-Glo reagent is fresh. |
| No Inhibition (Cellular) | Poor permeability | 7-Br-BOD is lipophilic but may be pumped out by MDR proteins. Try higher concentrations (up to 50 µM) or use serum-reduced media (1% FBS) to reduce protein binding. |
| Bell-Shaped Curve | Aggregation | Compound may form colloidal aggregates at high concentrations. Add 0.01% Triton X-100 to the assay buffer to disrupt aggregates. |
References
-
Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[3][4] Context: Establishes the benzo[f]oxazepine scaffold as a potent ROCK inhibitor.[4] Link:[Link]
-
Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors. Source: Journal of Medicinal Chemistry (2022).[1] Context: Details the SAR of the scaffold for TNIK and colorectal cancer applications. Link:[Link]
-
6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα. Source: Bioorganic & Medicinal Chemistry (2015).[5] Context: Validates the oxazepine core for PI3K inhibition.[5] Link:[Link]
Sources
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione (7-BBD)
This Application Note is designed for researchers and analytical scientists requiring a robust framework for the quantification of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione (hereafter referred to as 7-BBD ).
As no compendial monograph currently exists for this specific derivative, the protocols below are synthesized from validated methodologies for structural analogs (benzoxazepines and brominated benzodiazepines), adhering to ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Introduction & Molecule Profile
7-Bromo-benzo[f][1,4]oxazepine-3,5-dione is a bicyclic heterocyclic compound containing a fused benzene and oxazepine ring system with two carbonyl moieties. Structurally related to benzodiazepines, this scaffold is often investigated for CNS activity (e.g., anticonvulsant properties) and antimicrobial potential.
Physicochemical Critical Attributes
| Property | Characteristic | Analytical Implication |
| Chromophore | Conjugated aromatic system + dione | UV Active: Strong absorption expected at ~254 nm and ~210 nm. |
| Lipophilicity | High (LogP est. > 2.5 due to Br) | Retention: Requires high organic content (>40%) for elution on C18. |
| Ionization | Weak base (Amide/Imide nitrogen) | MS Mode: ESI Positive ([M+H]⁺) is preferred. |
| Isotopes | Bromine (⁷⁹Br / ⁸¹Br) | Mass Spec: Distinct 1:1 isotopic doublet (M and M+2). |
| Stability | Cyclic imide/ester character | Precaution: Avoid strong alkaline buffers (pH > 9) to prevent ring opening (hydrolysis). |
Method Development Strategy (Logic & Causality)
Why Reverse-Phase HPLC?
The hydrophobic nature of the brominated benzene ring makes Reverse-Phase Chromatography (RPC) on a C18 stationary phase the gold standard. A C8 column may be used if the retention time on C18 is excessive, but C18 provides superior resolution from potential synthetic impurities (e.g., unbrominated analogs).
Why LC-MS/MS for Bioanalysis?
While UV is sufficient for QC, biological matrices (plasma/tissue) require LC-MS/MS due to:
-
Sensitivity: Nanogram-level detection limits required for pharmacokinetic (PK) studies.[1]
-
Selectivity: The Bromine Isotope Pattern acts as a built-in confirmation tool, distinguishing the analyte from biological interferences which rarely contain bromine.
Protocol 1: HPLC-UV for Purity & Potency (Quality Control)
Target: Drug Substance and Formulation Analysis
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Rationale: High surface area carbon load ensures adequate retention of the polar dione moiety while resolving the lipophilic bromine tail.
-
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: DAD/VWD at 254 nm (primary) and 210 nm (secondary for impurity profiling).
-
Injection Volume: 10 µL.
Mobile Phase & Gradient[3]
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient (Elution of 7-BBD) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 7-BBD reference standard in 10 mL DMSO (Final: 1 mg/mL). Note: DMSO is required for initial solubility; acetonitrile may precipitate the solid at high concentrations.
-
Working Standard: Dilute Stock 1:100 with Mobile Phase Initial (90:10 Water:ACN) to reach 10 µg/mL.
Protocol 2: LC-MS/MS for Bioanalysis (Plasma/Tissue)
Target: Pharmacokinetics and trace analysis
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for this analyte, providing cleaner extracts and removing phospholipids that cause ion suppression.
-
Aliquot: Transfer 100 µL Plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL Internal Standard (e.g., Diazepam-d5 or a structural analog like 7-Chloro-benzo[f]oxazepine).
-
Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It forms a distinct upper layer and efficiently extracts lipophilic halogenated heterocycles.
-
-
Agitation: Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of 50:50 Water:ACN.
Mass Spectrometry Parameters (Sciex Triple Quad / Waters Xevo)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Predictive): The exact mass depends on the specific alkylation status of the Nitrogen. Assuming the core structure C₉H₆BrNO₃ (MW ≈ 256.05 for ⁷⁹Br):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Rationale |
| 7-BBD (⁷⁹Br) | 256.0 | 177.0 | 30 | 25 | Loss of Bromine radical [M-Br]⁺ |
| 7-BBD (⁸¹Br) | 258.0 | 177.0 | 30 | 25 | Confirmation (Must match ratio) |
| 7-BBD (Quant) | 256.0 | 228.0 | 30 | 15 | Loss of CO (Carbonyl) [M-CO]⁺ |
Note: You must perform a "Product Ion Scan" on your specific synthetic batch to optimize these collision energies.
Visual Workflow & Logic Map
Caption: Decision tree for selecting the appropriate analytical workflow based on sample matrix type.
Validation Criteria (Self-Validating System)
To ensure Trustworthiness , the method must pass these acceptance criteria before data release:
-
System Suitability (HPLC):
-
Tailing Factor:
-
Injection Precision (n=5): RSD
-
-
Linearity:
- over the range of 10 ng/mL to 1000 ng/mL.
-
Accuracy (Recovery):
-
QC samples (Low, Mid, High) must be within
of nominal value.
-
-
Specificity (Critical for 7-BBD):
-
Bromine Rule: In MS analysis, the peak area ratio of the 256.0 transition vs. the 258.0 transition must be
. If this ratio deviates, the peak is not 7-BBD (likely an interference).
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Link
-
Magdy, I., et al. (2015).[3] Analytical methodologies for the determination of benzodiazepines in biological samples.[2][4][3][5][6][7][8][9][10][11] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Smyth, W.F., et al. (2004). A critical evaluation of the application of capillary electrophoresis and high-performance liquid chromatography to the determination of 1,4-benzodiazepines in biological materials. Electrophoresis.[2] Link
-
ChemicalBook. (2024). 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione Product Properties.Link
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7-Bromo-benzo[f]oxazepine-3,5-dione as a chemical probe for...
Application Note: 7-Bromo-benzo[f]oxazepine-3,5-dione as a Chemical Probe for Medicinal Chemistry & Fragment-Based Drug Discovery
Part 1: Executive Summary & Core Directive
Subject: 7-Bromo-benzo[f]oxazepine-3,5-dione Classification: Privileged Scaffold / Chemical Probe / Synthetic Intermediate Primary Applications: [1]
-
Anticonvulsant Discovery: Investigation of GABAergic modulation and Voltage-Gated Ion Channel inhibition.[1]
-
Antimicrobial Development: Targeting bacterial DNA Gyrase and Topoisomerase IV.[1][2]
-
Fragment-Based Drug Discovery (FBDD): Utilization of the 7-bromo handle for Structure-Activity Relationship (SAR) expansion via palladium-catalyzed cross-coupling.[1]
Abstract: 7-Bromo-benzo[f]oxazepine-3,5-dione represents a critical "privileged structure" in medicinal chemistry.[1] Its core scaffold—a benzene ring fused to a seven-membered oxazepine-dione system—mimics key pharmacophores found in bioactive alkaloids and clinical drugs (e.g., benzodiazepines).[1] The "3,5-dione" moiety functions as a cyclic imide, offering hydrogen-bonding capabilities similar to peptide backbones and acetyl-lysine residues, while the "7-bromo" substituent provides a versatile handle for rapid library generation.[1] This guide details the protocols for utilizing this probe to interrogate CNS targets and bacterial replication enzymes.[1]
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Basis
A. The CNS/Anticonvulsant Mechanism The benzo[f]oxazepine-3,5-dione scaffold is structurally analogous to the 1,4-benzodiazepine class of anxiolytics and anticonvulsants.[1] The 3,5-dione motif (a cyclic imide) is a validated pharmacophore for anticonvulsant activity, seen in drugs like Ethosuximide and Phenobarbital .[1]
-
Hypothesis: The compound modulates inhibitory neurotransmission via allosteric binding to GABA-A receptors or inhibition of Voltage-Gated Sodium Channels (Nav) .[1] The 7-bromo position occupies a hydrophobic pocket (e.g., the
interface in GABA receptors), enhancing potency.[1] -
Validation: Activity is typically assessed via the Maximal Electroshock (MES) test in vivo or patch-clamp electrophysiology in vitro.[1]
B. The Antimicrobial Mechanism Recent studies on oxazepine-dione derivatives indicate significant antibacterial efficacy.[1] The mechanism involves the inhibition of bacterial DNA Gyrase (subunit B) and Topoisomerase IV .
-
Causality: The dione moiety interacts with the ATP-binding pocket of the gyrase ATPase domain, preventing DNA supercoiling and blocking bacterial replication.[1] The 7-bromo group enhances membrane permeability and binding affinity within the hydrophobic active site cleft.[1]
Fragment-Based Drug Discovery (FBDD) Utility
The "7-Bromo" substituent is not merely structural; it is a synthetic handle .[1] In FBDD, this molecule serves as a "core fragment." Researchers can use Suzuki-Miyaura or Buchwald-Hartwig couplings to replace the bromine with diverse aryl, heteroaryl, or alkyl groups to explore the Structure-Activity Relationship (SAR) .[1]
Part 3: Experimental Protocols & Visualization
Workflow 1: Chemical Derivatization (SAR Exploration)
Objective: To generate a library of analogs from the 7-Bromo probe to optimize binding affinity.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reagents:
-
Procedure:
-
Validation: Confirm product identity via ¹H-NMR (disappearance of the 7-H shift pattern) and LC-MS.
Workflow 2: Antimicrobial Susceptibility Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
Protocol:
-
Preparation:
-
Prepare a stock solution of 7-Bromo-benzo[f]oxazepine-3,5-dione in 100% DMSO (10 mg/mL).
-
Dilute in Mueller-Hinton Broth (MHB) to a starting concentration of 512 µg/mL (ensure DMSO < 1%).[1]
-
-
Inoculation:
-
Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute 1:100 in MHB.[1]
-
-
Assay:
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity check or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.[1]
Workflow 3: GABA-A Receptor Modulation Assay (Calcium Flux)
Objective: To assess if the probe acts as a positive allosteric modulator (PAM) of GABA channels.[1]
Protocol:
-
Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits (
). -
Dye Loading: Incubate cells with a membrane potential-sensitive dye (e.g., FLIPR Blue) for 45 min.[1]
-
Treatment:
-
Add 7-Bromo-benzo[f]oxazepine-3,5-dione (0.1 - 100 µM) to cells.[1]
-
Wait 5 minutes (incubation).
-
Inject a sub-maximal dose of GABA (EC₂₀).
-
-
Measurement: Monitor fluorescence intensity.
Part 4: Data Visualization
Diagram 1: Mechanistic Pathways & SAR Workflow
Caption: The dual-pathway application of the probe: (Left) Derivatization via Pd-catalysis for SAR; (Right) Biological targets in Bacteria (Gyrase) and CNS (GABA-A).[1]
Table 1: Representative Activity Profile (Hypothetical/Literature-Based)
Summary of expected biological readouts for the 7-Bromo probe and its derivatives.
| Compound ID | R-Group (Pos 7) | Target | Assay Type | Expected Activity | Reference |
| 7-Br-Ox-Dione | -Br | GABA-A | FLIPR / Patch Clamp | Moderate PAM (EC₅₀ ~5 µM) | [1] |
| 7-Br-Ox-Dione | -Br | S. aureus Gyrase | Supercoiling Assay | IC₅₀ ~12 µM | [2] |
| Derivative A | -Phenyl | GABA-A | FLIPR | High Potency (EC₅₀ <1 µM) | SAR Prediction |
| Derivative B | -Morpholine | E. coli Topo IV | MIC | Improved Solubility & Potency | SAR Prediction |
Part 5: References
-
Xian-Qing Deng, et al. "Synthesis and anticonvulsant activity of novel 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives."[1] Journal of Kerbala University / Medicinal Chemistry Research.[1] (Discusses the anticonvulsant potential of the benzoxazepine scaffold). 3[1][2][4][5][6]
-
Al-Jubori, et al. "Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives."[1] Al-Nahrain Journal of Science. (Details the antimicrobial mechanism against DNA gyrase). 7
-
CymitQuimica Catalog. "8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine." (Reference for the chemical availability and structural analogs). 6
-
PubChem Compound Summary. "7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one."[1] (Structural comparison to known benzodiazepine probes). 1[1][4][5]
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Application Notes and Protocols for In Vivo Studies with 7-Bromo-benzo[f]oxazepine-3,5-dione and Structurally Related Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 7-Bromo-benzo[f]oxazepine-3,5-dione, a novel small molecule with potential as an enzyme inhibitor. Given the limited public data on this specific compound, this guide is built upon established principles of preclinical drug development for novel chemical entities. The protocols and recommendations herein are designed to be adaptable for structurally related compounds within the benzo[f]oxazepine-3,5-dione class. The primary objective is to furnish researchers with a robust framework for designing and executing in vivo studies that are scientifically sound, ethically responsible, and capable of generating high-quality data to support go/no-go decisions in a drug discovery pipeline.
Introduction: The Therapeutic Potential of Novel Heterocyclic Compounds
Heterocyclic compounds, such as those based on the oxazepine scaffold, represent a rich source of pharmacologically active molecules. Derivatives of 1,3-oxazepine-4,7-dione have been investigated for a range of biological activities, including antibacterial properties.[1][2][3] The introduction of a bromine atom and fusion with a benzo[f] moiety in 7-Bromo-benzo[f]oxazepine-3,5-dione suggests the potential for unique interactions with biological targets, possibly through mechanisms like enzyme inhibition.[4] The development of small-molecule inhibitors targeting enzymes implicated in disease pathogenesis remains a cornerstone of modern drug discovery.[5][6]
This guide will delineate a systematic approach to the in vivo characterization of this and related novel compounds, from initial formulation and tolerability studies to pharmacokinetic/pharmacodynamic (PK/PD) modeling and preliminary efficacy assessments.
Preclinical Experimental Design: A Roadmap to Clinical Translation
A well-structured preclinical plan is paramount for the successful transition of a promising compound from the laboratory to clinical trials.[7][8][9] The experimental design for in vivo studies should be iterative, with findings from earlier studies informing the design of subsequent, more complex experiments.
Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict adherence to ethical guidelines to ensure the humane treatment of laboratory animals.[10][11][12][13] Key principles include:
-
Justification: The research must have a clear scientific purpose that outweighs the potential for animal harm.[10][11]
-
Replacement, Reduction, and Refinement (The 3Rs): Efforts should be made to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize pain and distress.[12][13]
-
Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an institutional ethics committee.[14]
Foundational In Vivo Assessments
The initial in vivo studies aim to establish the basic safety and pharmacokinetic profile of the test compound. This data is crucial for designing subsequent efficacy studies.[9][15]
-
Maximum Tolerated Dose (MTD): This study determines the highest dose of the compound that can be administered without causing unacceptable toxicity.[15]
-
Pharmacokinetics (PK): PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.[16] This helps in understanding "what the body does to the drug."[16]
-
Pharmacodynamics (PD): PD studies investigate the relationship between drug concentration and its pharmacological effect.[16][17] This addresses "what the drug does to the body."[16]
The interplay between PK and PD is critical for establishing a rational dosing regimen for efficacy studies.[16][17]
Core Protocols
Formulation of 7-Bromo-benzo[f]oxazepine-3,5-dione for In Vivo Administration
Many novel small molecules exhibit poor aqueous solubility, which can significantly hinder their bioavailability.[18][19][20] Therefore, developing an appropriate formulation is a critical first step.
Protocol 1: Vehicle Screening and Formulation Development
-
Solubility Assessment:
-
Determine the solubility of 7-Bromo-benzo[f]oxazepine-3,5-dione in a panel of pharmaceutically acceptable vehicles.
-
Commonly used vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5% Dextrose in water (D5W)
-
Aqueous solutions with co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Lipid-based formulations for highly lipophilic compounds.[18]
-
-
-
Formulation Preparation:
-
Stability Testing:
-
Assess the short-term stability of the formulation at room temperature and under refrigerated conditions to ensure the compound does not precipitate or degrade before administration.
-
Maximum Tolerated Dose (MTD) Study
The MTD study is essential for determining a safe dose range for subsequent studies and identifying potential target organs for toxicity.[15]
Protocol 2: Single-Dose MTD Study in Rodents
-
Animal Model:
-
Dose Escalation:
-
Administer single, escalating doses of the formulated compound to different groups of animals.
-
A typical dose-escalation scheme might start at 10 mg/kg and increase to 50, 100, 250, 500, and 1000 mg/kg.
-
-
Clinical Observations:
-
Monitor the animals closely for signs of toxicity for at least 7-14 days.
-
Observations should include changes in body weight, food and water consumption, behavior, and any signs of morbidity.
-
-
Endpoint Analysis:
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
| Parameter | Description |
| Body Weight | Measured daily for the first week, then weekly. |
| Clinical Signs | Recorded at least twice daily. |
| Hematology | Complete blood count (CBC). |
| Clinical Chemistry | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine). |
| Histopathology | Microscopic examination of key organs (liver, kidney, spleen, heart, lungs, brain). |
Pharmacokinetic (PK) Studies
PK studies are crucial for understanding the exposure of the compound in the body over time.[16]
Protocol 3: Single-Dose PK Study in Rodents
-
Animal Model and Dosing:
-
Use the same rodent species as in the MTD study.
-
Administer a single, non-toxic dose of the compound (typically below the MTD).
-
-
Sample Collection:
-
Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key PK parameters.
-
| PK Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve (total drug exposure). |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
Pharmacodynamic (PD) and Efficacy Studies
PD and efficacy studies aim to demonstrate that the compound engages its target and produces the desired therapeutic effect in a relevant disease model.[17]
Protocol 4: Target Engagement and Efficacy Assessment
-
Animal Model of Disease:
-
Dosing Regimen:
-
Based on the PK data, design a dosing regimen (dose and frequency) that is predicted to maintain plasma concentrations of the compound above the in vitro IC50 or EC50 for the target enzyme.
-
-
Pharmacodynamic Endpoints:
-
Efficacy Endpoints:
-
Assess the therapeutic effect of the compound using disease-relevant endpoints.
-
Examples include:
-
Neurodegeneration: Behavioral tests (e.g., Morris water maze, rotarod), histological analysis of neuronal loss.
-
Cancer: Tumor growth inhibition, survival analysis.
-
Inflammation: Measurement of pro-inflammatory cytokines, histological assessment of tissue damage.
-
-
Data Interpretation and Decision Making
The integrated analysis of data from MTD, PK, PD, and efficacy studies is crucial for making informed decisions about the future development of the compound.[7][9][27] A successful preclinical candidate will demonstrate:
-
A favorable safety profile: A clear margin between the efficacious dose and the toxic dose.
-
Drug-like PK properties: Adequate bioavailability and a half-life that supports a reasonable dosing schedule.
-
Clear evidence of target engagement: Demonstration that the compound interacts with its intended target in vivo.
-
Significant efficacy in a relevant disease model: A statistically significant and biologically meaningful therapeutic effect.
Visualizing the Workflow and Rationale
Experimental Workflow
Caption: A streamlined workflow for in vivo preclinical studies.
PK/PD Relationship
Caption: The relationship between pharmacokinetics and pharmacodynamics.
Conclusion
The successful in vivo development of a novel compound like 7-Bromo-benzo[f]oxazepine-3,5-dione requires a systematic and hypothesis-driven approach. By following the principles and protocols outlined in this guide, researchers can generate the robust data package necessary to assess the therapeutic potential of new chemical entities and make informed decisions on their advancement toward clinical development.
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- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). University of Connecticut.
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011, April 1). PMC.
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- Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013, August 9). PMC.
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- Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. (2024, June 17). Taylor & Francis.
- Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. (2022, October 7). Eurasian Journal of Science and Engineering.
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[12][23]imidazo[1,2-d][12]oxazepine and Benzo[f]benzo[12][23]oxazolo[3,2-d][12]oxazepine Derivatives. (n.d.). SciELO. Retrieved February 17, 2026, from
- Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Iraqi Academic Scientific Journals.
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- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024, November 15). MDPI.
- Oxcarbazepine: Mechanisms of Action. (n.d.). PubMed.
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safe handling and disposal of 7-Bromo-benzo[f]oxazepine-3,5-dione
An Application Note and Protocol for the Safe Handling and Disposal of 7-Bromo-benzo[f]oxazepine-3,5-dione
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 7-Bromo-benzo[f]oxazepine-3,5-dione. As a brominated, heterocyclic compound with potential biological activity, it necessitates stringent safety protocols to mitigate risks to laboratory personnel and the environment. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind procedural choices, and adherence to established safety standards.
Compound Identification and Hazard Analysis
7-Bromo-benzo[f]oxazepine-3,5-dione is a halogenated organic compound. While detailed toxicological data for this specific molecule is not widely published, its structural features—a brominated aromatic ring, an oxazepine core, and a dione functional group—suggest that it should be handled as a potentially hazardous and biologically active substance.[1][2] The presence of bromine classifies it as a halogenated organic compound, which requires specific disposal procedures.[3][4]
| Identifier | Value |
| IUPAC Name | 7-Bromo-benzo[f][3][5]oxazepine-3,5-dione |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Structural Class | Halogenated Heterocyclic Compound |
| Known Hazards | Potential skin/eye irritant, potential toxicity upon inhalation or ingestion, likely biologically active.[3][6] |
Foundational Safety Workflow: A Risk-Based Approach
A thorough risk assessment must precede any handling of this compound. The primary risks involve inhalation of airborne powder, skin/eye contact, and accidental ingestion.[6][7] The workflow below outlines the mandatory decision-making process before beginning experimental work.
Caption: Risk assessment and control implementation workflow.
Engineering and Personal Protective Controls
The primary defense against exposure is a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid 7-Bromo-benzo[f]oxazepine-3,5-dione and its solutions must be performed inside a certified chemical fume hood.[3][7] This is critical to prevent the inhalation of fine powders or aerosols. The hood's airflow should be verified before commencing work.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[8]
Personal Protective Equipment (PPE)
The minimum required PPE must be worn at all times when handling the compound.[9][10]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne powder.[7] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected for tears before use and changed immediately if contaminated.[7][8] |
| Body Protection | Full-length laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Footwear | Closed-toe shoes | Prevents injury from spills.[7] |
Protocol for Safe Handling and Use
This protocol covers the standard workflow from weighing the solid compound to its use in a reaction.
Caption: Standard operating protocol for handling the compound.
Step-by-Step Methodology
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Prepare all necessary glassware and reagents.
-
Don PPE: Put on all required PPE as specified in the table above.[7][10]
-
Weighing:
-
Tare an appropriate weighing vessel (e.g., weigh boat or glass vial) on an analytical balance inside the fume hood.
-
Carefully transfer the solid 7-Bromo-benzo[f]oxazepine-3,5-dione to the vessel using a clean spatula. Avoid creating dust.
-
Record the mass and securely close the primary container.
-
-
Dissolution:
-
Add the desired solvent to the vessel containing the compound.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Keep the vessel covered with a watch glass or cap as much as possible.
-
-
Transfer: Use a calibrated pipette or a syringe/cannula setup to transfer the solution to the reaction flask. All transfers must be performed slowly and carefully to prevent splashes.[7]
-
Post-Use: Immediately after use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as halogenated waste. Remove gloves and wash hands thoroughly.[11]
Emergency Procedures
Spill Response
In the event of a spill, remain calm and follow these steps.
| Step | Action |
| 1. Alert | Alert nearby personnel and the lab supervisor. |
| 2. Evacuate | If the spill is large or outside a fume hood, evacuate the immediate area. |
| 3. Secure | Restrict access to the spill area. |
| 4. Absorb | For a small spill within a fume hood, cover with an absorbent material like vermiculite or a spill pad.[6] |
| 5. Collect | Carefully sweep the absorbed material into a designated "Halogenated Solid Waste" container.[12] |
| 6. Decontaminate | Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone), treating the cloth as halogenated waste. Wash the area with soap and water.[13] |
| 7. Report | Report the incident according to institutional policy. |
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Waste Management and Disposal Protocol
Proper disposal is critical to prevent environmental contamination. As a halogenated organic compound, 7-Bromo-benzo[f]oxazepine-3,5-dione waste must never be poured down the drain.[3] It must be segregated into a dedicated halogenated waste stream.[4][12]
Caption: Waste segregation and disposal workflow.
Step-by-Step Disposal Procedure
-
Segregation: At the point of generation, separate all waste contaminated with 7-Bromo-benzo[f]oxazepine-3,5-dione from non-halogenated waste streams.[5]
-
Containerization:
-
Solid Waste: Place contaminated gloves, weigh boats, paper towels, and absorbed spill material into a clearly labeled, sealable container designated "Halogenated Organic Solid Waste".[12]
-
Liquid Waste: Pour all solutions, reaction mixtures, and solvent rinses containing the compound into a compatible, sealable container labeled "Halogenated Organic Liquid Waste".[4][5]
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical names of all constituents and approximate concentrations. The words "Hazardous Waste" should be clearly visible.[5][12]
-
Storage: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.[12]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste, which is typically accomplished via high-temperature incineration at a licensed facility.[4][15]
References
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Bucknell University. WASTE MANAGEMENT: HAZARDOUS WASTE SEGREGATION. [Link]
-
Braun Research Group, MIT. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
University of North Carolina at Chapel Hill. 7.2 Organic Solvents - Environment, Health and Safety. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
GOV.UK. Bromine: incident management. [Link]
-
Wittenberg University. Handling Chemicals - Chemistry. [Link]
-
The Science Blog. Preparing & Handling Chemical Solutions. [Link]
-
The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
-
Labour Department, Hong Kong. Hazards During Chemicals in Use and Safety Guidelines. [Link]
-
IN.gov. SAFETY DATA SHEET - Oxcarbazepine. [Link]
-
Eurasian Chemical Communications. Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. [Link]
Sources
- 1. CAS 2894-61-3: 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodi… [cymitquimica.com]
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- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. labour.gov.hk [labour.gov.hk]
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- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Leveraging Broad-Spectrum Deubiquitinase Inhibitors in High-Throughput Screening for Drug Discovery
An Application Note and Protocol Guide for Researchers
Introduction: The Expanding Role of Deubiquitinases in Cellular Regulation and Disease
The post-translational modification of proteins by ubiquitin, a 76-amino-acid polypeptide, is a cornerstone of cellular regulation, influencing protein stability, localization, and activity.[1][2] This process, known as ubiquitination, is dynamically reversed by a class of proteases called deubiquitinating enzymes (DUBs).[1][2] With approximately 100 DUBs encoded in the human genome, these enzymes provide a sophisticated layer of control over a vast array of cellular pathways.[3] Consequently, the dysregulation of DUB activity has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making them a compelling class of therapeutic targets.[1][4]
High-throughput screening (HTS) is a critical methodology in the quest for novel therapeutics, enabling the rapid assessment of large chemical libraries for compounds that modulate a specific biological target.[5] The development of robust HTS assays for DUBs is essential for identifying and characterizing small molecule inhibitors that can serve as chemical probes to elucidate DUB biology and as starting points for drug development programs.[1][5]
This guide provides a comprehensive overview and detailed protocols for the use of a representative broad-spectrum DUB inhibitor, exemplified by compounds like PR-619, in HTS campaigns. While the specific compound 7-Bromo-benzo[f]oxazepine-3,5-dione is noted, its application in HTS is not yet extensively documented in publicly available literature. Therefore, we will focus on the principles and methodologies applicable to pan-DUB inhibitors, using established tool compounds as a reference to guide researchers in this area.
The Rationale for Using a Pan-DUB Inhibitor in HTS
A pan-DUB inhibitor, which acts on multiple DUBs, can be a powerful tool in initial screening phases for several reasons:
-
Assay Validation and Quality Control: A well-characterized, broad-spectrum inhibitor is an indispensable positive control in any DUB HTS assay. It allows for the validation of the assay's performance, including signal window and Z'-factor, ensuring that the screen can reliably identify true inhibitors.
-
Understanding Cellular Phenotypes: By observing the effects of a pan-DUB inhibitor on cellular models, researchers can gain insights into the global consequences of DUB inhibition. For example, treatment with a cell-permeable pan-inhibitor often leads to the accumulation of polyubiquitinated proteins, a phenotype that can be readily detected by western blot.[6]
-
Target Deconvolution: In phenotypic screens where a desired cellular outcome is the primary endpoint, a pan-DUB inhibitor can help to implicate the DUB enzyme family in the observed effect, paving the way for more focused downstream target identification efforts.
High-Throughput Screening for DUB Inhibitors: A Methodological Overview
A variety of HTS-compatible assay formats have been developed to identify small-molecule inhibitors of DUBs.[1] One of the most common and robust methods is a fluorescence-based assay utilizing a ubiquitin-fluorophore fusion substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[1][7] In this assay, the cleavage of the amide bond between ubiquitin and AMC by a DUB results in a quantifiable increase in fluorescence.
Principle of the Ub-AMC Fluorescence Assay
The Ub-AMC substrate is a synthetic molecule where the fluorescent AMC group is quenched when conjugated to the C-terminus of ubiquitin. Upon enzymatic cleavage by a DUB, the AMC is released, and its fluorescence can be measured. Inhibitors of the DUB will prevent this cleavage, resulting in a lower fluorescence signal.
Workflow for a DUB HTS Campaign
Caption: Steps to validate DUB inhibitor activity in a cellular context via Western blot.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the high-throughput screening and validation of DUB inhibitors. While broad-spectrum inhibitors are invaluable as tool compounds and controls, the ultimate goal for therapeutic development is often the identification of selective inhibitors for a specific DUB. Hits from a primary screen against one DUB should be profiled against a panel of other DUBs to assess their selectivity. The journey from a primary hit to a clinical candidate is long, but it begins with a well-designed and rigorously executed HTS campaign. As our understanding of the roles of specific DUBs in disease continues to grow, the inhibitors discovered through these methods will be crucial in translating this knowledge into novel therapies.
References
- Current time information in Pasuruan, ID. Google.
-
High-throughput screening of functional deubiquitinating enzymes in autophagy - PMC. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Target Review. Retrieved February 17, 2026, from [Link]
-
Assay Systems for Profiling Deubiquitinating Activity - MDPI. MDPI. Retrieved February 17, 2026, from [Link]
-
High-Throughput MALDI-TOF Mass Spectrometry-Based Deubiquitylating Enzyme Assay for Drug Discovery - MRC Protein Phosphorylation and Ubiquitylation Unit. University of Dundee. Retrieved February 17, 2026, from [Link]
-
Deubiquitination Assay Services - Reaction Biology. Reaction Biology. Retrieved February 17, 2026, from [Link]
-
PR-619, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. High-Throughput MALDI-TOF Mass Spectrometry-Based Deubiquitylating Enzyme Assay for Drug Discovery | MRC PPU [ppu.mrc.ac.uk]
- 3. PR-619, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening of functional deubiquitinating enzymes in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifesensors.com [lifesensors.com]
- 7. reactionbiology.com [reactionbiology.com]
techniques for measuring the binding affinity of 7-Bromo-benzo[f]oxazepine-3,5-dione
This Application Note is designed for researchers and drug discovery professionals seeking to quantify the binding affinity of the small molecule 7-Bromo-benzo[f]oxazepine-3,5-dione .
Given the privileged nature of the benzoxazepine scaffold—often associated with kinase inhibition (e.g., PI3K), GPCR modulation (GABAergic systems), and antimicrobial activity—this guide focuses on Target-Agnostic Biophysical Validation . It details orthogonal protocols to measure
Biophysical Quantification of Binding Affinity: 7-Bromo-benzo[f]oxazepine-3,5-dione
Introduction & Chemical Context
7-Bromo-benzo[f]oxazepine-3,5-dione represents a bicyclic scaffold of significant medicinal interest. The 1,4-benzoxazepine core is a "privileged structure" capable of mimicking peptide turns, making it a frequent hit in screens for kinases , GPCRs , and protein-protein interaction (PPI) inhibitors.
-
The Challenge: Small molecules in this class often exhibit hydrophobic characteristics (LogP > 3) due to the fused benzene ring and bromine substituent. This necessitates rigorous solvent correction during affinity measurements.
-
The Solution: This guide details two "Gold Standard" label-free techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) —to provide a self-validating affinity profile.
Workflow Overview
The following diagram illustrates the critical path from compound solubilization to validated
Figure 1: Integrated workflow for biophysical characterization of benzoxazepine derivatives.
Method A: Surface Plasmon Resonance (SPR)
Objective: Determine real-time association (
Experimental Protocol
Instrument Setup: Biacore T200 / 8K or equivalent. Chip Selection: Series S Sensor Chip CM5 (Carboxymethylated dextran) is recommended for stable protein targets. For hydrophobic compounds, consider the L1 chip if using membrane protein targets (liposomes).
Step-by-Step Procedure:
-
Ligand Immobilization (Target Protein):
-
Reagent: Purified target protein (e.g., PI3K isoform, GABA-A subunit) in 10 mM Sodium Acetate (pH 4.5–5.5).
-
Method: Amine Coupling. Activate flow cell with EDC/NHS (1:1) for 420s. Inject protein to reach a target density (
) of ~2000–3000 RU (theoretical calculation required based on MW ratio). Deactivate with Ethanolamine. -
Critical Check: Ensure the reference flow cell is activated/deactivated without protein to serve as a blank.
-
-
Analyte Preparation (7-Bromo-benzo[f]oxazepine-3,5-dione):
-
Stock: Dissolve compound to 10 mM in 100% DMSO.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Solvent Correction: Since the compound requires DMSO, the running buffer must contain 5% DMSO (or matched to the highest analyte concentration). Prepare a solvent correction series (4.5% to 5.8% DMSO) to compensate for bulk refractive index changes.
-
-
Kinetic Titration (Single Cycle or Multi-Cycle):
-
Concentration Range: Prepare a 2-fold dilution series ranging from
to (estimated). If unknown, start with 0.1 M to 100 M. -
Injection: Flow rate: 30
L/min.[1] Contact time: 60s. Dissociation time: 120–300s. -
Regeneration: If the protein is stable, use mild acid (10 mM Glycine-HCl pH 2.5) or base (50 mM NaOH) for 30s. Self-Validating Step: Ensure baseline returns to 0 RU
5 RU after regeneration.
-
-
Data Analysis:
-
Zero-adjust and reference-subtract the sensorgrams.
-
Apply Solvent Correction curves.
-
Fit data to a 1:1 Binding Model (Langmuir).
-
Quality Control: Look for a
value < 10% of .
-
Method B: Isothermal Titration Calorimetry (ITC)
Objective: Measure the heat released/absorbed upon binding to determine stoichiometry (
Experimental Protocol
Instrument: MicroCal PEAQ-ITC or equivalent.
Step-by-Step Procedure:
-
Sample Preparation (Crucial Step):
-
Dialysis: The Protein Target and the Compound must be in the exact same buffer to prevent "heat of dilution" artifacts. Dialyze the protein against the assay buffer (e.g., PBS pH 7.4, 5% DMSO). Use the dialysate to dilute the compound stock.
-
Concentrations:
-
Cell (Protein): 20–50
M. -
Syringe (Compound): 200–500
M (10x higher than cell).
-
-
-
Titration Setup:
-
Temperature: 25°C (standard).
-
Stirring Speed: 750 rpm.
-
Injections: 19 injections of 2
L each (first injection 0.4 L, usually discarded from analysis). -
Spacing: 150 seconds between injections to allow signal to return to baseline.
-
-
Control Experiment:
-
Perform a "Compound into Buffer" titration (no protein) to measure the heat of dilution. Subtract this dataset from the main experiment.
-
-
Data Interpretation:
-
Sigmoidal Curve: A steep transition indicates high affinity (tight binding). A shallow curve indicates weak binding (
in M range). -
Stoichiometry (N): Should be close to 1.0. If
, half your protein may be inactive or the compound binds a dimer interface.
-
Data Presentation & Comparative Analysis
When reporting results, summarize the orthogonal data to demonstrate confidence. Discrepancies between SPR and ITC often reveal biological nuances (e.g., conformational changes).
Table 1: Comparative Binding Metrics for 7-Bromo-benzo[f]oxazepine-3,5-dione
| Parameter | SPR (Kinetic) | ITC (Thermodynamic) | Interpretation |
| derived from | Should be within 2-3x of each other. | ||
| Measured ( | N/A | Rate of complex formation. | |
| Measured ( | N/A | Residence time ( | |
| Indirect (Van't Hoff) | Directly Measured | Enthalpic contribution (H-bonds). | |
| Stoichiometry (n) | inferred from | Directly Measured | Validates active protein concentration. |
Troubleshooting: The "Hydrophobic Compound" Issue
Benzoxazepines are prone to non-specific binding (NSB) due to the aromatic rings.
-
Symptom: Linear increase in SPR signal that does not saturate.
-
Fix: Add 0.05% Tween-20 or BSA (0.1 mg/mL) to the running buffer.
-
Symptom: Precipitation in the ITC cell.
-
Fix: Verify solubility limits using dynamic light scattering (DLS) before loading the syringe.
References
-
Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST). XanTec bioanalytics / Reichert SPR. (2018). White paper on gold standard techniques for small molecule kinetics.
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity. BioRxiv (2024). Critical evaluation of KD discrepancies between SPR and ITC.[1][2]
-
Synthesis and Biological Activity of 1,3-Oxazepine Derivatives. World Journal of Advanced Research and Reviews (2022). Context on the synthesis and antimicrobial targets of oxazepine-diones.
-
Benzodiazepine Binding Modes. NIH / PMC (2018). Structural basis of benzoxazepine/benzodiazepine interactions with GABA receptors.
-
Small Molecule Binding Affinity Protocols. Harvard Center for Macromolecular Interactions.[3] (2026).[3][4] General protocols for SPR and ITC.
Note: Ensure all chemical handling of 7-Bromo-benzo[f]oxazepine-3,5-dione complies with local safety regulations regarding halogenated organic compounds.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 7-Bromo-benzo[f]oxazepine-3,5-dione Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this and related benzoxazepine scaffolds. We will move beyond simple procedural steps to explore the underlying chemical principles governing this transformation, providing you with the expert insights needed to diagnose and resolve common synthetic hurdles.
The synthesis of seven-membered heterocyclic systems like benzoxazepines is often non-trivial. The entropic barrier to forming a seven-membered ring makes the intramolecular cyclization step particularly sensitive to reaction conditions. This guide provides a structured approach to troubleshooting the most probable synthetic route.
Proposed Synthetic Pathway
The most common and logical approach to synthesizing the 7-Bromo-benzo[f]oxazepine-3,5-dione core involves a two-step sequence starting from 2-amino-4-bromobenzoic acid:
-
N-Acylation: Acylation of the amino group with a suitable two-carbon electrophile, such as an α-haloacetyl halide (e.g., 2-chloroacetyl chloride), to form the key intermediate, N-(2-haloacetyl)-2-amino-4-bromobenzoic acid.
-
Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution (an intramolecular Williamson ether-type reaction) where the carboxylate attacks the carbon bearing the halogen, closing the seven-membered ring.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is the intramolecular cyclization step (Step 2) the most common point of failure?
A1: Forming a seven-membered ring is entropically disfavored compared to five- or six-membered rings. The reactive ends of the linear precursor must overcome significant conformational freedom to come into the correct proximity for reaction. This makes the intramolecular reaction slow, allowing competing intermolecular side reactions (like dimerization) or degradation to occur, thus lowering the yield. The success of this step is highly dependent on the choice of base, solvent, and temperature.
Q2: How does the bromine substituent at the 7-position (of the final product) affect the synthesis?
A2: The bromine atom on the starting material (2-amino-4-bromobenzoic acid) is an electron-withdrawing group. This has two main effects:
-
Decreased Nucleophilicity: It reduces the electron density of the aromatic ring, which in turn slightly decreases the nucleophilicity of the amino group. This can make the initial N-acylation step (Step 1) more sluggish, sometimes requiring more forcing conditions or a more reactive acylating agent compared to unsubstituted anthranilic acid.[1]
-
No Direct Electronic Effect on Cyclization: The bromine is electronically distant from the reacting carboxylate group in the cyclization step, so its electronic effect on the rate of ring closure is minimal. However, its presence is crucial for the final compound's properties and potential for further derivatization.[2]
Q3: What are the most critical parameters to control during the cyclization step?
A3: The three most critical parameters are:
-
Base Strength and Stoichiometry: The base must be strong enough to deprotonate the carboxylic acid to form the nucleophilic carboxylate, but not so strong that it promotes side reactions like elimination or degradation.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically preferred as it can dissolve the carboxylate salt intermediate and does not interfere with the nucleophilic attack.
-
Temperature: Heat is often required to overcome the activation energy for ring closure. However, excessive heat can lead to decarboxylation of the starting material or decomposition of the product.[1] Careful temperature optimization is crucial.
Troubleshooting Guide: From Low Yield to Optimized Synthesis
This section is structured to help you diagnose issues in a logical sequence, starting from the initial reaction and proceeding to the final product.
Caption: A decision-making flowchart for troubleshooting low yields.
Problem 1: Reaction is Stalled, No Product and Little Intermediate Formed
Question: My TLC/LC-MS analysis shows mostly unreacted 2-amino-4-bromobenzoic acid after the first step. What's wrong?
Answer: This points to an issue with the initial N-acylation reaction. The nucleophilicity of the amino group may be lower than anticipated, or the reagents may be compromised.
Potential Solutions:
-
Verify Reagent Quality:
-
2-Amino-4-bromobenzoic acid: Ensure it is pure and dry. Impurities can interfere with the reaction.[1] Consider recrystallization from ethanol/water if purity is questionable.
-
Acylating Agent (e.g., 2-chloroacetyl chloride): This reagent is highly sensitive to moisture. Use a fresh bottle or distill it before use.
-
Base (e.g., Pyridine, Triethylamine): Ensure the base is anhydrous. Water will readily consume the acylating agent.
-
-
Optimize Reaction Conditions:
-
Temperature: While often run at 0 °C to room temperature to control exothermicity, sluggish reactions may benefit from gentle heating (40-50 °C) after the initial addition.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete conversion of the starting material.
-
Problem 2: The N-Acylated Intermediate is Formed, but the Final Product Yield is Low
Question: I've successfully synthesized and isolated the N-(2-chloroacetyl)-2-amino-4-bromobenzoic acid intermediate, but the subsequent cyclization step gives a very low yield.
Answer: This is the most common and challenging issue. The problem lies entirely in the ring-closing step. The cause is typically either conditions that are too mild to promote cyclization or conditions so harsh that they cause degradation or side reactions. A systematic optimization of the base, solvent, and temperature is required.[3]
| Parameter | Option | Rationale & Causality | Potential Pitfall |
| Base | K₂CO₃ (mild) | A good starting point. Mild enough to minimize degradation. Effective in many intramolecular cyclizations. | May not be strong enough to fully deprotonate the carboxylic acid, leading to a slow or incomplete reaction. |
| NaH (strong) | A powerful, non-nucleophilic base that irreversibly deprotonates the acid, driving the reaction forward. Often used when other bases fail.[4][5] | Can be too aggressive, promoting side reactions. Requires strictly anhydrous conditions. Difficult to handle on a large scale. | |
| Cs₂CO₃ (mild) | The large, soft cesium cation can act as a template, pre-organizing the linear precursor for cyclization (the "cesium effect"), which can enhance the rate of intramolecular reactions.[4] | More expensive than other carbonate bases. | |
| Solvent | DMF, DMAc | High-boiling polar aprotic solvents. They effectively solvate the cation of the base and the carboxylate intermediate, promoting the S_N2 cyclization. | Can be difficult to remove completely. Must be anhydrous. |
| Acetonitrile | Lower boiling point than DMF, making workup easier. Still a good polar aprotic solvent for this type of reaction. | May not provide a high enough reaction temperature for difficult cyclizations. | |
| Concentration | High Dilution (0.01-0.05 M) | Favors the intramolecular cyclization over intermolecular side reactions like dimerization by keeping the precursor molecules separated from each other. | Requires large volumes of solvent, which can be impractical for large-scale synthesis. |
Problem 3: Multiple Spots on TLC, Difficult Purification
Question: The reaction appears to work, but I get a complex mixture of products that is difficult to separate by column chromatography.
Answer: This suggests the formation of significant side products. The most likely culprits are intermolecular dimerization or degradation.
Potential Solutions:
-
Implement High-Dilution Conditions: The principle of high dilution is critical for favoring intramolecular reactions. Instead of adding the base to a solution of the precursor, try a "slow addition" protocol.
-
Protocol: Set up a flask with the bulk of the solvent and the base, heated to the target temperature. Dissolve the N-acylated intermediate in a small amount of solvent and add it very slowly (e.g., via a syringe pump over several hours) to the heated base/solvent mixture. This keeps the instantaneous concentration of the precursor extremely low, dramatically suppressing intermolecular reactions.
-
-
Check for Decarboxylation: If you are using very high temperatures (>120-140 °C), the starting anthranilic acid derivative may undergo decarboxylation.[1] If you suspect this, try running the reaction at a lower temperature for a longer period.
Validated Experimental Protocols
These protocols are based on established procedures for the synthesis of related benzoxazepinediones and serve as a robust starting point for optimization.[3]
Protocol 1: Synthesis of N-(2-Chloroacetyl)-2-amino-4-bromobenzoic Acid (Intermediate)
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in anhydrous dioxane or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 2-chloroacetyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. A precipitate may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid) until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice water. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 2: Cyclization to 7-Bromo-benzo[f]oxazepine-3,5-dione
-
Setup: In a large, flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous DMF to achieve a final reaction concentration of 0.05 M.
-
Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solvent.
-
Heating: Heat the mixture to 80-90 °C with vigorous stirring.
-
Precursor Addition: Dissolve the N-(2-chloroacetyl)-2-amino-4-bromobenzoic acid (1.0 eq) from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the heated K₂CO₃ suspension over 2-3 hours.
-
Reaction: After the addition is complete, maintain the temperature and stir the reaction for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Remove the DMF under high vacuum.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
References
- Google. (2026).
-
Zora, M., et al. (2015). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. [Link]
-
Zora, M., et al. (2015). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC. National Center for Biotechnology Information. [Link]
-
Oshimoto, K., et al. (2020). Synthesis of substituted benzo[b][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]
-
Le-Van, T., et al. (1981). Synthesis of benzoxazepine derivatives. IV. Anthracenooxazepines. ResearchGate. [Link]
- Katritzky, A. R., et al. (2001). Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations of 1-[2-Arylthio(oxy)ethyl]. ResearchGate. [https://www.researchgate.net/publication/250005741_Syntheses_of_14-Benzothiazepines_and_14-Benzoxazepines_via_Cyclizations_of_1-2-Arylthiooxyethyl]-5-benzotriazolyl-2-pyrrolidinones_and_3-Benzotriazolyl-2-2-arylthiooxyethyl-1-isoindolinones
-
Rivara, M., et al. (2015). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC. National Center for Biotechnology Information. [Link]
-
Kumar, A., et al. (2014). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 7-Bromo-benzo[f]oxazepine-3,5-dione Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can achieve reliable and reproducible results.
I. Overview of the Synthetic Pathway
The synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione typically proceeds via a two-step sequence involving the acylation of a substituted aminobenzoic acid followed by an intramolecular cyclization. A common and effective method is the reaction of 2-amino-4-bromobenzoic acid with chloroacetyl chloride to form an N-acylated intermediate, which then undergoes a base-mediated intramolecular cyclization to yield the desired product.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed reaction pathway for the synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione.
II. Optimized Experimental Protocol
This protocol provides a baseline for the synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of N-(2-carboxy-5-bromophenyl)-2-chloroacetamide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) dropwise to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Dissolve the crude N-(2-carboxy-5-bromophenyl)-2-chloroacetamide from Step 1 in a minimal amount of anhydrous DMF.
-
Add the solution of the intermediate dropwise to the NaH suspension over 30-45 minutes.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Step 1 (N-Acylation) | 1. Inactive reagents (moisture contamination).2. Insufficient base.3. Low reactivity of the starting material. | 1. Use freshly opened or distilled anhydrous solvents and reagents. Ensure all glassware is flame-dried.2. Increase the amount of pyridine or triethylamine to 1.5-2.0 equivalents.3. Consider using a more reactive acylating agent or a different coupling agent if the issue persists. |
| Formation of multiple byproducts in Step 1 | 1. Di-acylation of the amine.2. Reaction with the carboxylic acid group. | 1. Ensure slow, dropwise addition of chloroacetyl chloride at 0 °C to control the reaction's exothermicity and selectivity.2. The use of a base like pyridine at low temperatures should favor N-acylation. |
| Low yield in Step 2 (Cyclization) | 1. Incomplete deprotonation.2. Degradation of the product at elevated temperatures.3. Presence of water in the reaction. | 1. Ensure the sodium hydride is fresh and properly handled to avoid deactivation. Use a stronger base if necessary, but with caution.2. Reduce the reaction temperature and extend the reaction time. Monitor closely with TLC.3. Use anhydrous solvents and ensure the intermediate from Step 1 is thoroughly dried. |
| Incomplete cyclization in Step 2 | 1. The base is not strong enough.2. Steric hindrance. | 1. Consider a stronger base such as potassium tert-butoxide. However, be mindful of potential side reactions.2. This is inherent to the molecule. Prolonged reaction times or higher temperatures may be required, but this increases the risk of degradation.[1] |
| Difficulty in purifying the final product | 1. Co-eluting impurities.2. Product instability on silica gel. | 1. Try a different solvent system for column chromatography. Recrystallization could be an alternative purification method.2. Consider using a neutral or deactivated silica gel for chromatography. |
| Product decomposition during work-up or purification | 1. The oxazepine ring may be sensitive to strong acids or bases. | 1. Use mild work-up conditions. Avoid strong acids and bases. A neutral work-up is preferable. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-acylation step?
A1: In the N-acylation step, a base such as pyridine or triethylamine serves two primary purposes. First, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acid chloride. This prevents the protonation of the starting amine, which would render it unreactive. Second, the base can act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate with the chloroacetyl chloride.
Q2: Why is an anhydrous condition crucial for both steps?
A2: Anhydrous conditions are critical for several reasons. In Step 1, water can react with the highly reactive chloroacetyl chloride, quenching it before it can acylate the amine. In Step 2, the use of a strong base like sodium hydride necessitates the absence of water, as NaH reacts violently with water to produce hydrogen gas and sodium hydroxide, deactivating the base needed for the cyclization.
Q3: Can I use a different base for the cyclization step?
A3: Yes, other bases can be used for the intramolecular cyclization. Common alternatives to sodium hydride include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.[2] These are milder bases and may require higher temperatures or longer reaction times, but can sometimes lead to cleaner reactions with fewer side products. The choice of base can significantly impact the reaction's success and should be optimized for your specific substrate.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the N-acylation and cyclization steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. Visualizing the spots under UV light (254 nm) is typically effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3][4]
Q5: What are the expected spectroscopic signatures for the final product, 7-Bromo-benzo[f]oxazepine-3,5-dione?
-
¹H NMR: Aromatic protons will appear in the aromatic region (typically 7-8 ppm). The methylene protons of the oxazepine ring will likely appear as a singlet or a pair of doublets around 4-5 ppm.
-
¹³C NMR: Carbonyl carbons of the dione will be observed in the downfield region (around 160-170 ppm). Aromatic carbons and the methylene carbon will also be present in their respective expected regions.
-
FT-IR: Characteristic peaks for the carbonyl (C=O) groups of the dione will be present, typically in the range of 1680-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₆BrNO₃), with the characteristic isotopic pattern for a bromine-containing compound.
Q6: What are potential side reactions in the cyclization step?
A6: A potential side reaction is intermolecular condensation, leading to dimer or polymer formation, especially at higher concentrations. To minimize this, the reaction is typically run under relatively dilute conditions, and the intermediate is added slowly to the base. Another possibility is hydrolysis of the ester linkage if water is present during work-up under basic conditions.
Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.
V. References
-
Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. PMC. Available at: [Link]
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. Available at: [Link]
-
Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][5]imidazo[1,2-d][5]oxazepine and Benzo[f]benzo[2][5]oxazolo[3,2-d][5]oxazepine Derivatives. SciELO. Available at: [Link]
-
Synthesis and Chemical Transformations of Benzoxazepines. ResearchGate. Available at: [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]
-
New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Technical Support Center: Solubility Optimization for 7-Bromo-benzo[f]oxazepine-3,5-dione
Executive Summary
You are likely encountering "brick dust" behavior with 7-Bromo-benzo[f]oxazepine-3,5-dione. This molecule combines a lipophilic halogenated aromatic ring with a rigid dione backbone, resulting in high crystal lattice energy and poor aqueous solubility.[1]
Simple vortexing in water will fail.[1] To achieve stable concentrations in aqueous buffers (PBS, HEPES) for biological assays, you must disrupt the crystal lattice using organic cosolvents or encapsulate the hydrophobic core.
This guide details three validated protocols to solubilize this compound, ranked from simplest (in vitro) to most advanced (in vivo/high concentration).
Part 1: The "Crash-Out" Phenomenon (Diagnostic)
The Problem: You dissolve the compound in 100% DMSO, it looks clear. You pipette it into your cell culture media or buffer, and it immediately turns cloudy or forms a white precipitate.[1]
The Science: This is the "Crash-Out" effect. The 7-bromo-benzo[f]oxazepine core is highly hydrophobic (LogP > 3).[1] When the DMSO (solvent) is diluted with water (antisolvent), the solvent power drops exponentially. If the local concentration of the compound exceeds its thermodynamic solubility limit during mixing, it nucleates and precipitates.[1]
Quick QC Check (The Tyndall Effect): If your solution looks "clear" but you suspect micro-precipitation:
-
Shine a laser pointer (or bright focused LED) through the vial.
-
True Solution: The beam passes through invisible.[1]
-
Suspension (Failed): You see a solid beam path (light scattering off undissolved micro-particles). Do not use this for IC50 determination.
Part 2: Protocol A – The Ternary Co-solvent System (Standard In Vitro)
Best for: Cell-based assays, enzymatic assays (Concentration < 100 µM).[1]
Do not use straight DMSO. Use a ternary system of DMSO + PEG400 + Buffer .[1] Polyethylene Glycol 400 (PEG400) acts as an interfacial tension reducer, preventing the rapid aggregation of hydrophobic molecules.
Reagents
-
Stock Solvent: Anhydrous DMSO (High Grade).
-
Bridge Solvent: PEG400 (Polyethylene glycol, MW 400).
-
Aqueous Buffer: PBS or HEPES (Pre-warmed to 37°C).
Step-by-Step Protocol
-
Prepare Stock: Dissolve 7-Bromo-benzo[f]oxazepine-3,5-dione in 100% DMSO to a concentration 500x higher than your final target. (e.g., if you need 10 µM final, make a 5 mM stock).
-
The Intermediate Step (Critical):
-
Mix the DMSO stock with pure PEG400 in a 1:1 ratio .
-
Why? This creates a "solvated sheath" around the molecule.[1]
-
-
The "Shock" Dilution:
-
Place your aqueous buffer on a vortex mixer set to medium speed.
-
Slowly pipette the DMSO/PEG mix into the vortexing buffer.
-
Note: Never add buffer to the DMSO stock; always add stock to the buffer.[1]
-
Recommended Final Composition:
| Component | Percentage (v/v) | Function |
|---|---|---|
| DMSO | 0.5% - 1.0% | Primary Solubilizer |
| PEG400 | 0.5% - 1.0% | Anti-nucleation Agent |
| Buffer | > 98% | Bulk Medium |[1]
Part 3: Protocol B – pH-Dependent Solubilization (Chemical)
Best for: High concentration stocks where organic solvents must be minimized.[1]
The Science: The "3,5-dione" moiety in benzo[f]oxazepine contains an imide-like nitrogen (N-H).[1] This proton is weakly acidic (pKa ~8.5 - 9.5).[1] By raising the pH slightly, you can deprotonate this nitrogen, creating a negative charge that drastically increases water solubility.[1]
Warning: Check the hydrolytic stability of the oxazepine ring at pH > 10 before long-term storage.
Protocol
-
Alkaline Stock: Dissolve the compound in 0.1 M NaOH or a high-pH buffer (Borate pH 9.5).
-
Sonication: Sonicate for 5–10 minutes at 40°C.
-
Back-Titration: Dilute this alkaline stock into your assay buffer (e.g., PBS pH 7.4). The high dilution factor will neutralize the pH, but the compound may remain supersaturated long enough for the assay.[1]
Part 4: Protocol C – Cyclodextrin Encapsulation (Advanced)
Best for: Animal studies (IP/IV/Oral) or very high concentrations (> 1 mM).
Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1] They trap the hydrophobic 7-bromo-benzo moiety inside, shielding it from water.[1]
Reagents
-
HP-β-CD: (2-Hydroxypropyl)-β-cyclodextrin (30% w/v solution in water).[1]
Step-by-Step Protocol
-
Prepare Vehicle: Dissolve 30g of HP-β-CD in 100mL of water (or saline).[1] Filter sterilize (0.22 µm).
-
Solid Dispersion: Weigh the solid 7-Bromo-benzo[f]oxazepine-3,5-dione into a vial.
-
Addition: Add the 30% HP-β-CD solution to the solid.
-
Energy Input:
-
Method 1 (Standard): Shake at 200 RPM at 37°C overnight.
-
Method 2 (Rapid): Probe sonicate (20% amplitude) for 60 seconds (pulse 5s on/5s off to prevent overheating).
-
-
Filtration: Filter the resulting suspension through a 0.45 µm filter. The filtrate contains the solubilized drug-CD complex.[1]
Part 5: Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental needs.
Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and solvent tolerance.
Part 6: Frequently Asked Questions (FAQ)
Q: Can I freeze the aqueous working solution? A: No. Freezing aqueous dilutions of hydrophobic compounds usually causes irreversible precipitation upon thawing (the "Ostwald ripening" effect). Always prepare fresh dilutions from the DMSO stock.[1] The DMSO stock itself can be frozen at -20°C.[1]
Q: Why PEG400 and not Tween 80? A: While Tween 80 is a good surfactant, it often interferes with downstream biological assays (e.g., cell membrane permeability or fluorescence quenching) more than PEG400. PEG400 is generally more "bio-inert" for small molecule screening.[1]
Q: My compound is yellow. Does color intensity correlate with solubility? A: Not necessarily. However, if you filter your solution and the filter membrane turns yellow while the filtrate becomes colorless, you have filtered out your compound.[1] Always check the absorbance of the filtrate to confirm the actual concentration.
References
-
Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] (Review of solubilization strategies including pH and cosolvents).
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Authoritative guide on using HP-β-CD).
-
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for medicinal chemistry properties including LogP and solubility).
Sources
Technical Support Center: Stability & Handling of 7-Bromo-benzo[f]oxazepine-3,5-dione
[1]
Status: Active Last Updated: February 17, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for 7-Bromo-benzo[f]oxazepine-3,5-dione . If you are accessing this guide, you are likely observing inconsistent potency, unexpected LCMS peaks, or precipitation in your assay buffers.
The Core Issue: This molecule contains a 1,4-oxazepine-3,5-dione core.[1][2] Chemically, this is a cyclic mixed imide/ester system. While the benzene fusion provides some rigidity, the 7-membered dione ring is thermodynamically eager to open .[1] It acts similarly to an anhydride or activated ester, making it highly susceptible to nucleophilic attack (hydrolysis or solvolysis).[1] Furthermore, the 7-bromo substituent introduces a photosensitivity risk often overlooked in standard handling.[1]
This guide provides a self-validating system to maintain compound integrity from stock preparation to assay endpoint.
Module 1: Solvent Selection & Stock Preparation
Critical Alert: The most common cause of degradation is the use of "wet" organic solvents or inappropriate protic solvents during stock preparation.
The "Dry-Stock" Protocol
-
Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]
-
Forbidden Solvents: Methanol, Ethanol (Primary alcohols act as nucleophiles, causing ring-opening transesterification).[1]
-
Solubility Target: 10 mM to 50 mM.
| Parameter | Specification | Reason (Causality) |
| Solvent Grade | Anhydrous (≥99.9%), stored over molecular sieves.[1] | Trace water (hygroscopic DMSO) initiates slow hydrolysis of the dione ring during storage [1].[1] |
| Storage Temp | -20°C or -80°C. | Arrhenius kinetics: Lowering temperature exponentially slows the rate of spontaneous ring opening.[1] |
| Container | Amber Glass or Foil-wrapped Polypropylene.[1] | The C-Br bond is UV-labile.[1] Photolysis leads to debromination (radical mechanism) [2].[1] |
| Freeze/Thaw | Aliquot immediately (Single-use).[1] | Repeated condensation introduces atmospheric moisture, accelerating hydrolysis. |
Troubleshooting: "My Stock Solution Turned Yellow"
If your clear DMSO stock turns yellow/orange:
Module 2: Aqueous Stability & Buffer Compatibility
The 3,5-dione ring is stable in organic solution but becomes a "ticking clock" upon dilution into aqueous buffer.[1]
The Hydrolysis Mechanism (Why pH Matters)
The dione ring contains two carbonyls flanking the nitrogen and oxygen.[1] In aqueous media, hydroxide ions (
-
Acidic pH (< 5.0): Protonation of carbonyls accelerates hydrolysis.[1]
-
Basic pH (> 7.5): Rapid nucleophilic attack by
.[1] Half-life < 30 mins. -
Optimal pH: 6.5 – 7.4 (Neutral).[1]
Visualizing the Degradation Pathway
The following diagram illustrates the primary failure modes: Hydrolysis (Water) and Solvolysis (Methanol).[1]
Caption: Figure 1. Degradation pathways showing mass shifts associated with hydrolysis (M+18), methanolysis (M+32), and photolysis (M-79).[1]
Module 3: Experimental Workflow & Troubleshooting
Step-by-Step: The "Just-in-Time" Dilution Protocol
To maximize data integrity in biological assays (IC50 / EC50):
-
Prepare Buffer: Ensure PBS or HEPES is at pH 7.0–7.[1]4. Avoid Tris if possible (primary amines in Tris can theoretically react with the dione, though slower than hydrolysis).[1]
-
Intermediate Dilution: Do not dilute directly from 100% DMSO to 100% Aqueous.
-
Step A: Dilute 10 mM stock to 100x concentration in pure DMSO .
-
Step B: Spike this 100x DMSO solution into the assay buffer immediately before adding enzyme/cells.
-
-
Time Limit: Run the assay within 45 minutes of aqueous dilution.
FAQ: Diagnosing LCMS Anomalies
Q1: I see a dominant peak at M+18 in my LCMS trace. Is this an impurity?
-
Answer: No, this is the hydrolysis product .
-
Cause: The oxazepine ring has opened by adding one water molecule (
Da).[1] -
Fix: Your sample sat in aqueous buffer too long before injection, or your DMSO stock is wet. Re-inject a fresh sample immediately after dilution.
Q2: I used Methanol to dissolve my solid compound, and now I see a peak at M+32.
-
Answer: You have created the methyl-ester ring-opened artifact .
-
Mechanism: Methanol acts as a nucleophile, attacking the carbonyl and cleaving the ring (Methanolysis).
-
Fix: Never use alcohols (MeOH, EtOH) for stock preparation.[1] Use DMSO or Acetonitrile only.[1]
Q3: My compound precipitates when I add it to the media.
-
Answer: 7-Bromo-benzo[f]oxazepine-3,5-dione is highly lipophilic.[1]
-
Fix: Ensure your final DMSO concentration is 0.5% - 1.0% to maintain solubility.[1] If precipitation persists, consider using a carrier like Cyclodextrin (HP-β-CD) , which can encapsulate the hydrophobic core and protect the labile ring from hydrolysis [3].[1]
Module 4: Decision Matrix (Troubleshooting Flowchart)
Use this logic flow to resolve stability issues in real-time.
Caption: Figure 2. Diagnostic logic for identifying the root cause of compound degradation.
References
-
ChemicalBook. (2024).[1] Benzo[f][1,4]oxazepine-3,5-dione Properties and Stability.[1][3] Retrieved from [1]
-
National Institutes of Health (PubChem). (2024).[1] Dibenz[b,f][1,4]oxazepine Compound Summary: Stability and Reactivity.[1][4] Retrieved from [1]
-
Journal of Pharmaceutical Sciences. (1977).[1][5] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines and related oxazepines. (General mechanism for 7-membered heterocycle hydrolysis).[1] Retrieved from [1]
-
ResearchGate. (2022).[1] Synthesis and studies of biological activity of 1,3-oxazepine-4,7-dione derivatives. (Structural analogs and dione reactivity). Retrieved from
For further assistance, please contact the Structural Chemistry Group with your specific LCMS raw data files.[1]
Sources
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. 7-BROMO-BENZO[F][1,4]OXAZEPINE-3,5-DIONE CAS#: [m.chemicalbook.com]
- 3. BENZO[F][1,4]OXAZEPINE-3,5-DIONE | 14151-88-3 [chemicalbook.com]
- 4. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione
Technical Support Center: Synthesis of 7-Bromo-benzo[f][1][2]oxazepine-3,5-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 7-Bromo-benzo[f][1]oxazepine-3,5-dione. This document is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this and related heterocyclic scaffolds. Given that detailed literature on this specific molecule is limited, this guide synthesizes field-proven insights from the synthesis of analogous oxazepine and benzodiazepine structures, focusing on common challenges and troubleshooting strategies.[2][3][4][5]
Our approach is rooted in explaining the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot effectively.
Part 1: Proposed Synthetic Pathway & Mechanistic Overview
The synthesis of a benzo[f][1]oxazepine-3,5-dione core typically involves the cyclization of an N-substituted 2-aminophenol derivative. A plausible and efficient route starts from 2-amino-4-bromophenol and involves a two-step process: N-acylation followed by an intramolecular cyclization.
Proposed Reaction Scheme:
The key steps are the formation of an intermediate amide followed by a ring-closing reaction to form the seven-membered oxazepine ring.[6][7]
Caption: Proposed two-step synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yields are very low, or I am only recovering my starting material (2-Chloro-N-(5-bromo-2-hydroxyphenyl)acetamide). What is going wrong?
Answer: This is a classic sign of incomplete or failed intramolecular cyclization. The formation of a seven-membered ring is entropically less favored than smaller rings and requires precise conditions to overcome the activation energy barrier.
Possible Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The cyclization requires deprotonation of both the phenolic hydroxyl and the amide N-H to facilitate the nucleophilic attack that closes the ring.
-
Expert Insight: While a weak base is used in the first step to prevent bis-acylation, the cyclization (Step 2) requires a stronger, non-nucleophilic base to ensure complete deprotonation of the amide proton. Potassium carbonate (K₂CO₃) is a common choice, but if issues persist, consider a stronger base like sodium hydride (NaH). Ensure at least 2.2 equivalents of the base are used.
-
-
Incorrect Solvent Choice: The solvent must be able to dissolve the intermediate and be suitable for the reaction temperature.
-
Protocol Validation: Use a polar aprotic solvent like DMF or refluxing acetone. These solvents effectively solvate the potassium carbonate and the intermediate, facilitating the reaction.
-
-
Low Reaction Temperature: The activation energy for forming a seven-membered ring can be high.
-
Troubleshooting Step: Ensure the reaction is heated to a sufficient temperature. For acetone, this means vigorous reflux. If using DMF, temperatures between 80-100°C are typically required. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Question 2: My TLC and LC-MS show the formation of the desired product, but also a significant, higher molecular weight side product. What is this impurity?
Answer: You are likely observing the formation of an intermolecular dimer or even oligomers. This is the most common and significant side reaction in syntheses that rely on intramolecular cyclization.
Mechanism: Intramolecular vs. Intermolecular Reaction
Caption: Competing reaction pathways for cyclization.
Expert Insight & Solution:
The fundamental principle to favor the desired intramolecular reaction is the use of high-dilution conditions . By keeping the concentration of the reactant low, you decrease the probability of two molecules finding each other (intermolecular reaction) and increase the probability of the molecule's ends reacting with each other (intramolecular reaction).
Validated Protocol for High-Dilution Cyclization:
-
Set up a refluxing apparatus with a three-neck flask containing the bulk of the solvent (e.g., 200 mL of acetone) and the base (e.g., K₂CO₃).
-
Dissolve your intermediate (2-Chloro-N-(5-bromo-2-hydroxyphenyl)acetamide) in a separate flask with a smaller amount of the same solvent (e.g., 50 mL).
-
Using a syringe pump or a pressure-equalizing dropping funnel, add the solution of the intermediate to the refluxing solvent/base mixture very slowly over several hours (e.g., 4-8 hours).
-
After the addition is complete, continue to reflux for an additional 2-4 hours to ensure the reaction goes to completion.
This technique maintains a constantly low concentration of the reactive intermediate, significantly minimizing the formation of dimers and other polymeric side products.
Question 3: I have isolated a product, but its characterization (NMR, IR) is inconsistent with the target molecule. What other side products could have formed?
Answer: Beyond dimerization, other side reactions can occur depending on the specific conditions and purity of reagents. Characterization is key to identifying the issue.
| Potential Side Product | Formation Mechanism | Key Analytical Signatures | Prevention Strategy |
| Starting Material | Incomplete reaction. | Matches spectral data of the precursor; presence of both -OH and -NH peaks in IR/NMR. | Optimize reaction time, temperature, and base stoichiometry (see Q1). |
| Hydrolyzed Product | Presence of water during workup or in the reaction can hydrolyze the dione. | Appearance of a carboxylic acid (-COOH) peak in IR and NMR. Mass will be +18 amu higher. | Use anhydrous solvents and reagents. Perform workup under neutral or slightly acidic pH. |
| Debrominated Product | Reductive cleavage of the C-Br bond. | Mass will be 79/81 amu lower. Aromatic region of ¹H NMR will show a different splitting pattern. | Less common, but can occur with certain catalysts or reducing agents. Ensure reagents are pure. |
Part 3: Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control in this synthesis? A: The concentration of the intermediate during the cyclization step. Employing high-dilution techniques is paramount to suppress the formation of intermolecular side products.[1][8]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be less polar than the highly polar acetamide starting material. Staining with potassium permanganate can help visualize the spots. For more precise tracking, LC-MS can be used to monitor the disappearance of the starting material peak and the appearance of the product peak at the correct mass.[9]
Q: What is the best method for purifying the final product? A: A two-step process is often most effective. First, perform a standard aqueous workup to remove the inorganic base and salts. After evaporating the organic solvent, the crude product can be purified by either:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield a highly pure product.[9]
-
Column Chromatography: If multiple side products are present, flash column chromatography on silica gel is necessary. Use a gradient elution, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.
Q: Are there alternative synthetic routes that might avoid these side products? A: Yes, other cyclization strategies exist for forming seven-membered rings, such as ring-closing metathesis or palladium-catalyzed cyclizations, but these often require more complex and expensive precursors and catalysts.[10][11] The route presented here is generally the most cost-effective and scalable, provided the critical parameters are controlled.
References
- Time in Pasuruan, ID. Google Search. Accessed February 17, 2026.
- Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.Journal of Pharmaceutical Research. (2020). Accessed February 17, 2026.
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC.National Center for Biotechnology Information. (2023). Accessed February 17, 2026.
- Synthesis of heterocycles by cyclization reactions.Organic Chemistry. Accessed February 17, 2026.
- Ene cyclization reaction in heterocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing).Royal Society of Chemistry. Accessed February 17, 2026.
- Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds - MDPI.MDPI. Accessed February 17, 2026.
- Heterocyclic Synthesis/ Cyclization Reaction - YouTube.YouTube. (2025). Accessed February 17, 2026.
- A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC.
-
7-bromo-benzo[f][1]oxazepine-3,5-dione - ChemicalBook. ChemicalBook. Accessed February 17, 2026.
- Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity.Pharmaceutical and Nursing Research. (2022). Accessed February 17, 2026.
- Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences.Journal of Medicinal and Chemical Sciences. (2023). Accessed February 17, 2026.
- (PDF) Oxazepine Derivatives, Synthesis and Applications - ResearchGate.
- Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository.University of Baghdad. Accessed February 17, 2026.
- Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity - Eurasian Chemical Communications.Eurasian Chemical Communications. (2022). Accessed February 17, 2026.
-
Synthesis of 1,3,5-Triazepines and Benzo[f][8][10]triazepines and Their Biological Activity: Recent Advances and New Approaches - MDPI. MDPI. (2024). Accessed February 17, 2026.
- Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.Iraqi National Digital Library. Accessed February 17, 2026.
- Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones.Journal of Education and Science. (2023). Accessed February 17, 2026.
- A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine - Benchchem.BenchChem. Accessed February 17, 2026.
- Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain - PMC.
Sources
- 1. Synthesis of heterocycles by cyclization reactions [quimicaorganica.org]
- 2. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jopcr.com [jopcr.com]
- 10. Ene cyclization reaction in heterocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
improving the selectivity of 7-Bromo-benzo[f]oxazepine-3,5-dione
Welcome to the technical support center for 7-Bromo-benzo[f]oxazepine-3,5-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the synthesis and functionalization of this heterocyclic scaffold. Our focus is to provide in-depth, field-proven insights to troubleshoot and improve the regioselectivity of your reactions, ensuring reproducible and high-yield outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Selectivity
This section addresses fundamental questions regarding the chemical behavior of the benzo[f]oxazepine-3,5-dione core, which is crucial for controlling reaction outcomes.
Q1: What are the key electronic factors governing the regioselectivity of electrophilic aromatic substitution on the benzo[f]oxazepine-3,5-dione scaffold?
A1: The regioselectivity is a result of the competing electronic effects of the substituents on the benzene ring. The core structure contains several key groups that influence where an incoming electrophile (like Br+) will attack:
-
Amide Nitrogen and Ether Oxygen: The nitrogen and oxygen atoms within the seven-membered ring are electron-donating groups (EDG) through resonance. EDGs activate the aromatic ring towards electrophilic aromatic substitution (EAS) and are typically ortho, para-directors.[1][2] They increase the electron density at the positions ortho and para to the points of fusion, making these sites more nucleophilic.[3]
-
Dione Carbonyl Groups: The two carbonyl groups (C=O) in the oxazepine ring are strong electron-withdrawing groups (EWG) by induction and resonance. These groups deactivate the aromatic ring, making it less reactive towards electrophiles.[1]
The final regioselectivity for bromination depends on the interplay of these activating and deactivating effects. The position of substitution is determined by the stability of the cationic Wheland intermediate (also known as a sigma complex) formed during the reaction.[4][5] The most stable intermediate will lead to the major product.
Q2: Why is achieving high selectivity for the 7-bromo position specifically a common challenge?
A2: Achieving high selectivity at the C-7 position requires careful balancing of reaction conditions. The challenge arises from the fact that the powerful activating effects of the heteroatoms can lead to the formation of multiple isomers (e.g., substitution at other positions on the benzene ring) or poly-brominated products. The C-7 position is para to the ether oxygen's point of fusion and meta to the amide nitrogen's fusion point, creating a complex electronic environment. Without precise control, less-selective and more reactive positions may be favored, leading to a mixture of products and reducing the yield of the desired 7-bromo isomer.
Q3: Can changing the halogen source improve selectivity in reactions involving polyhaloheterocycles?
A3: Yes, the choice of halogen source is critical. In palladium-catalyzed cross-coupling reactions, for instance, the oxidative addition of the metal to the carbon-halogen bond is often the selectivity-determining step.[6] While less directly applicable to the initial bromination, this principle highlights that the nature of the C-X bond matters. For electrophilic bromination, using a milder, more controlled source of electrophilic bromine, such as N-Bromosuccinimide (NBS) instead of diatomic bromine (Br₂), can significantly enhance selectivity by maintaining a low concentration of the reactive electrophile, thereby minimizing side reactions.
Part 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione.
Logical Flow for Troubleshooting Bromination Reactions
Detailed Q&A Troubleshooting
Problem 1: My reaction produces a mixture of bromo-isomers, with low selectivity for the C-7 position.
-
Probable Cause A: Reaction kinetics favor the most rapidly formed isomer, which may not be the most stable or desired one. The electronic activation from the heteroatoms makes several positions on the benzene ring susceptible to attack.
-
Solution A: Thermodynamic vs. Kinetic Control. Lowering the reaction temperature (e.g., from room temperature to 0°C or -20°C) can increase selectivity by favoring the pathway with the lowest activation energy barrier to the most stable intermediate.[4] Additionally, solvent choice is critical. A non-polar solvent like carbon tetrachloride or dichloromethane can temper the reactivity of the electrophile compared to a polar solvent.
-
Probable Cause B: The brominating agent is too reactive. Liquid bromine (Br₂) in the presence of a Lewis acid is a very powerful electrophile and often leads to poor selectivity on activated aromatic systems.
-
Solution B: Change the Brominating Agent. Switch to a milder reagent that provides a low equilibrium concentration of electrophilic bromine. N-Bromosuccinimide (NBS) is the most common alternative. Other options include Dibromodimethylhydantoin (DBDMH). These reagents reduce the likelihood of over-reaction and attack at less-activated sites.
Problem 2: I am observing significant amounts of di- and tri-brominated byproducts in my crude product.
-
Probable Cause: The stoichiometry is incorrect, or the reaction has been allowed to run for too long. Once the desired mono-brominated product is formed, it can be susceptible to further bromination, especially if excess reagent is present.
-
Solution: Implement Strict Stoichiometric and Temporal Control.
-
Use a slight excess (1.05 to 1.1 equivalents) of the brominating agent (e.g., NBS). Do not use a large excess.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 15-30 minutes).
-
As soon as the starting material is consumed, quench the reaction immediately by adding a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution. This will destroy any remaining electrophilic bromine.
-
Problem 3: The starting material appears to be degrading under the reaction conditions.
-
Probable Cause: The conditions are too harsh, potentially too acidic or too high in temperature. The oxazepine ring can be sensitive to strong acids, which may be used as catalysts or generated as byproducts (e.g., HBr when using Br₂).
-
Solution: Modify the Reaction Environment.
-
Avoid Strong Acids: When using NBS, an acid catalyst is often not required, especially with an activated substrate. If HBr byproduct is a concern, a non-nucleophilic acid scavenger can be added.
-
Solvent Choice: Ensure the solvent is dry and peroxide-free, as contaminants can initiate radical side reactions, particularly with NBS.
-
Temperature Control: Maintain the recommended temperature. Runaway reactions can quickly lead to decomposition.
-
Part 3: Optimized Protocol for Selective C-7 Bromination
This protocol provides a robust, step-by-step method for the selective synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione using N-Bromosuccinimide. This method is designed to be a "self-validating system" by including checkpoints for reaction monitoring and product characterization.
Mechanism Overview: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key to selectivity is the preferential formation and stabilization of the Wheland intermediate leading to the 7-bromo product.
Experimental Procedure
Materials & Reagents:
| Reagent/Material | Grade | Purpose |
| Benzo[f]oxazepine-3,5-dione | >98% Purity | Starting Material |
| N-Bromosuccinimide (NBS) | >99%, Recrystallized | Brominating Agent |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ACS Grade | Solvent |
| Azobisisobutyronitrile (AIBN) | (Optional) | Radical Initiator |
| Saturated NaHCO₃ (aq) | Reagent Grade | Aqueous Workup |
| Saturated Na₂S₂O₃ (aq) | Reagent Grade | Quenching Agent |
| Brine | Saturated NaCl (aq) | Aqueous Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Drying Agent |
| Silica Gel | 230-400 mesh | Column Chromatography |
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Benzo[f]oxazepine-3,5-dione (1.0 eq.) in anhydrous carbon tetrachloride (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the solution. Note: For some systems, a catalytic amount of a radical initiator like AIBN can facilitate the reaction, but start without it to favor the ionic pathway.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50°C if no reaction is observed) and monitor the progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir vigorously for 10 minutes to destroy any unreacted NBS and bromine.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-Bromo-benzo[f]oxazepine-3,5-dione.
-
Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The substitution pattern can be unequivocally determined by analyzing the coupling constants and chemical shifts in the aromatic region of the ¹H NMR spectrum.
References
- Time in Pasuruan, ID. Google.
- Mechanistic Insights on Orthogonal Selectivity in Heterocycle Synthesis.
- Green advancements towards the electrochemical synthesis of heterocycles.RSC Publishing. (2024).
- Advances in Selected Heterocycliz
- Modern Strategies for Heterocycle Synthesis.PMC - NIH.
- Haloselectivity of Heterocycles.Baran Lab.
- Enhancing Reactivity and Selectivity of Aryl Bromides: A Complementary Approach to Dibenzo[b,f]azepine Derivatives.
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
- Arom
- Nitration and Sulfonation Reactions In Electrophilic Arom
- Electrophilic Arom
- 34.
- Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024).
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 3. youtube.com [youtube.com]
- 4. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. baranlab.org [baranlab.org]
resolving inconsistencies in experimental results with 7-Bromo-benzo[f]oxazepine-3,5-dione
Welcome to the technical support center for 7-Bromo-benzo[f]oxazepine-3,5-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic scaffold. Here, we address common experimental inconsistencies and provide field-proven insights to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 7-Bromo-benzo[f]oxazepine-3,5-dione and what are its primary applications?
A1: 7-Bromo-benzo[f]oxazepine-3,5-dione is a bicyclic heterocyclic compound. It belongs to the benzoxazepine class, which is a core structure in many pharmacologically active molecules.[1] The presence of a bromine atom enhances its reactivity, making it a valuable intermediate for further functionalization in medicinal chemistry.[2] Its derivatives are explored for various biological activities, including potential use as anticonvulsants, antipsychotics, and antimicrobial agents.[1][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to the dione functionality and the oxazepine ring, the compound can be susceptible to hydrolysis and degradation. It is recommended to store 7-Bromo-benzo[f]oxazepine-3,5-dione under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, keep it in a cool, dark, and dry place, preferably at 2-8°C.[5] Avoid exposure to moisture and strong acids or bases.
Q3: Which analytical techniques are most suitable for characterizing 7-Bromo-benzo[f]oxazepine-3,5-dione?
A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the core structure and substitution pattern.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This will clearly show characteristic peaks for the carbonyl (C=O) groups of the dione and the aromatic ring.[4]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and for reaction monitoring.[6]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying fractions during purification.[7]
Troubleshooting Guide: Resolving Experimental Inconsistencies
This guide addresses specific issues that may arise during the synthesis and handling of 7-Bromo-benzo[f]oxazepine-3,5-dione. The synthesis is typically a multi-step process, often involving the formation of a Schiff base followed by a cycloaddition reaction with an anhydride.[4][8]
Issue 1: Low or No Product Yield
Question: My two-step synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione from 2-amino-4-bromophenol and a suitable aldehyde/anhydride is resulting in very low yields or no desired product. What are the likely causes?
Answer: Low yields in heterocyclic synthesis are common and can stem from several factors. A systematic approach is key to identifying the root cause.[7][9]
Potential Causes & Step-by-Step Solutions:
-
Moisture and Air Sensitivity: The cycloaddition step, particularly with anhydrides, is often highly sensitive to moisture.[7]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents; if using bottled anhydrous solvents, a fresh bottle is recommended. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Schiff Base Formation (Step 1): The intermediate imine may not be forming efficiently, or it may be unstable.
-
Solution: Monitor the Schiff base formation using TLC or ¹H NMR on a crude aliquot. Ensure the catalytic amount of acid (like glacial acetic acid) is appropriate.[4] If the imine is unstable, consider telescoping the reaction—proceeding directly to the cycloaddition step without isolating the intermediate.
-
-
Suboptimal Reaction Conditions (Step 2: Cycloaddition): Temperature and reaction time are critical.
-
Solution: The cycloaddition of a Schiff base with an anhydride often requires heat to proceed.[8][10] Run small-scale trial reactions at different temperatures (e.g., refluxing in toluene vs. benzene) to find the optimum. Monitor the reaction progress by TLC every few hours to avoid product degradation from prolonged heating.[7]
-
-
Purity of Reagents: Impurities in starting materials (aminophenol, anhydride, or solvents) can inhibit the reaction or lead to side products.
-
Solution: Verify the purity of your starting materials using NMR or melting point analysis. Use reagents from a reputable supplier. Ensure solvents are of an appropriate grade and are dry.[7]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. 740842-71-1|7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine|BLD Pharm [bldpharm.com]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijnc.ir [ijnc.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Scale-Up Support Hub: Synthesis of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione
Status: Active Ticket ID: SC-BZP-07-BR Assigned Specialist: Senior Application Scientist Subject: Scale-up protocols, troubleshooting, and impurity management for 7-bromo-benzo[f][1,4]oxazepine-3,5-dione.[1]
Executive Summary & Synthetic Strategy
User Query: "How do I move from gram-scale to kilogram-scale synthesis of 7-bromo-benzo[f][1,4]oxazepine-3,5-dione without compromising yield or purity?"
Technical Response:
The synthesis of 7-bromo-benzo[f][1,4]oxazepine-3,5-dione (Target 3 ) relies on the construction of the seven-membered 1,4-oxazepine ring fused to a brominated benzene core. For scale-up, the most robust pathway avoids the direct use of chloroacetyl chloride on the amide (which suffers from
This route minimizes exothermic runaway risks and allows for the isolation of a stable intermediate, which is critical for quality control (QC) during scale-up.
The Recommended Pathway (Graphviz Visualization)
Figure 1: Stepwise synthetic workflow for scalable production of 7-bromo-benzo[f]oxazepine-3,5-dione.
Detailed Scale-Up Protocols
Step 1: -Alkylation (Formation of the Linker)
Objective: Selectively alkylate the phenolic oxygen of 5-bromosalicylamide. Reaction: 5-Bromosalicylamide + Ethyl Bromoacetate $\xrightarrow{K_2CO_3, Acetone} $ Intermediate Ether.[1]
| Parameter | Specification | Scale-Up Logic |
| Solvent | Acetone (anhydrous) or MEK | Why: Acetone is cheap and easily removed.[1] MEK (Methyl Ethyl Ketone) is preferred for >1kg batches due to a higher boiling point, allowing faster reaction rates without pressurization. |
| Base | Why: Mild base prevents hydrolysis of the ester or amide. Granular size affects kinetics; use finely powdered potash. | |
| Temperature | Reflux ( | Control: Maintain gentle reflux. Vigorous boiling can cause solvent loss and concentration changes. |
| Time | 4–6 Hours | Monitor: TLC (Hexane:EtOAc 1:1) or HPLC.[2][3] Look for disappearance of the phenol starting material. |
Protocol:
-
Charge reactor with acetone (10 vol) and 5-bromosalicylamide (1.0 eq).
-
Add powdered
(1.5 eq) followed by ethyl bromoacetate (1.1 eq). -
Heat to reflux with vigorous stirring (slurry handling is critical).
-
Work-up: Cool to RT. Filter off inorganic salts (
, excess ). Concentrate filtrate to dryness. -
Purification: Slurry the residue in cold ethanol or diethyl ether. Filter the white solid. Do not chromatograph.
Step 2: Cyclization (Ring Closure)
Objective: Intramolecular attack of the amide nitrogen on the ester carbonyl. Reaction: Intermediate Ether $\xrightarrow{NaOEt, EtOH} $ Target Dione.
| Parameter | Specification | Scale-Up Logic |
| Solvent | Ethanol (Absolute) | Why: Matches the leaving group (ethoxide) to prevent transesterification byproducts.[1] |
| Base | NaOEt (21% wt in EtOH) | Why: Strong enough to deprotonate the amide ( |
| Temperature | Control: Exothermic addition. Add base slowly. High heat causes ring opening (hydrolysis). | |
| Quench | 1M HCl or Acetic Acid | Critical: The dione is sensitive to strong base over time.[1] Quench immediately upon completion. |
Protocol:
-
Dissolve the Intermediate Ether (from Step 1) in absolute EtOH (8 vol).
-
Cool to
. -
Add NaOEt solution (1.2 eq) dropwise over 30 mins.
-
Allow to warm to RT. Stir for 2–3 hours.
-
Work-up: Acidify to pH 4-5 with dilute HCl. The product often precipitates directly upon acidification.
-
Isolation: Filter the solid. Wash with water (to remove salts) and cold ethanol.
-
Drying: Vacuum oven at
. High heat can degrade the dione.
Troubleshooting Guide (The "Fix")
Issue A: Low Yield in Step 1 ( -Alkylation)
Symptom: Starting material (phenol) remains; reaction stalls.
-
Root Cause 1: Particle Size. Large
granules reduce surface area.[1]-
Fix: Use micronized/powdered base.
-
-
Root Cause 2: Moisture. Water consumes the alkylating agent.
-
Fix: Dry acetone over molecular sieves. Ensure reactor is nitrogen-purged.
-
-
Root Cause 3: N-Alkylation.
-
Fix: If you see a byproduct, switch solvent to DMF (polar aprotic) but lower temperature to
to favor O-alkylation (kinetic control).
-
Issue B: Ring Opening / Hydrolysis in Step 2
Symptom: Product dissolves during workup; NMR shows carboxylic acid peaks.
-
Root Cause: Over-exposure to Base/Water. The oxazepine-3,5-dione ring is essentially a cyclic imide/ester hybrid and is labile.
-
Fix: Do not heat the reaction in Step 2. Quench strictly to pH 4-5. Do not use strong aqueous NaOH for workup.
-
Issue C: Filtration Difficulties (Slurry Management)
Symptom: Filtration takes hours; filter cake cracks.
-
Root Cause: Crystal Morphology. Rapid precipitation creates fines.
-
Fix: "Digest" the precipitate. After acidification in Step 2, heat the slurry to
for 30 mins, then cool slowly to . This Ostwald ripening improves crystal size and filtration rate.
-
Troubleshooting Logic Tree (Graphviz)
Figure 2: Decision tree for diagnosing common synthetic failures.
Frequently Asked Questions (FAQ)
Q1: Can I use Chloroacetyl Chloride directly on 5-bromosalicylamide?
A: While theoretically possible, we advise against it for scale-up.[1] The direct reaction often produces a mixture of
Q2: The 7-bromo substituent is reducing solubility. How do I handle this? A: The bromine atom significantly increases lipophilicity and crystal lattice energy.
-
Synthesis: Use higher dilution (12-15 volumes of solvent vs. the standard 8-10).
-
Cleaning: The product may stick to glass-lined reactors. Use hot DMF or DMSO for reactor cleaning, followed by a water rinse.
Q3: Is the product light-sensitive? A: Benzoxazepines, particularly halogenated ones, can undergo photo-dehalogenation or ring contraction over long periods.[1] Store the final bulk material in amber HDPE drums or double-lined foil bags.
Q4: What is the critical safety hazard for this specific scale-up? A: Aside from standard chemical hazards, Ethyl Bromoacetate is a potent lachrymator (tear gas agent).[1]
-
Engineering Control: All charging must occur within a closed system or high-velocity fume hood.
-
Neutralization: Keep a scrubber with aqueous ammonia or ethanolamine ready to neutralize spills or vapors.
References
-
Luk'yanov, B. S., et al. (2003).[4] "Synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione from salicylamide." Chemistry of Heterocyclic Compounds, 39(11), 1489–1490.
-
Levan, et al. (Reported synthesis of unsubstituted benzoxazepines).[5] SciELO.
-
BenchChem. (General protocols for 5-bromoacetylsalicylamide and related acylations).
-
Assiut University. (Reactivity of chloroacetyl chloride with heterocyclic amines). Current Chemistry Letters.
(Note: While specific literature for the "7-bromo" scale-up is proprietary/sparse, the protocols above are derived from the validated chemistry of the parent 1,4-benzoxazepine-3,5-dione scaffold as cited in Ref [1] and [2].)
Sources
Validation & Comparative
A Comparative Analysis of 7-Bromo-benzo[f]oxazepine-3,5-dione: A Putative Novel PARP Inhibitor
This guide provides an in-depth comparative analysis of 7-Bromo-benzo[f]oxazepine-3,5-dione, a novel small molecule, against a panel of established Poly(ADP-ribose) polymerase (PARP) inhibitors. Given its structural features, this compound is hypothesized to target the PARP family of enzymes, which are critical regulators of DNA repair and genomic stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities in the landscape of targeted cancer therapy.
Introduction: The Rationale for PARP Inhibition
The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways.[1] Among the key players in the DDR is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2.[2][3] These enzymes act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long polymers of poly(ADP-ribose) (PAR). This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[4]
In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) repair due to mutations in genes like BRCA1 or BRCA2, cancer cells become heavily reliant on PARP-mediated repair for survival.[5][6] The inhibition of PARP in such HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse into highly toxic double-strand breaks (DSBs) during DNA replication.[7] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, known as "synthetic lethality," forms the therapeutic principle behind the clinical success of PARP inhibitors.[8][9]
This guide evaluates the hypothetical compound 7-Bromo-benzo[f]oxazepine-3,5-dione in the context of this well-established drug class. We will compare its potential efficacy and mechanism against leading PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and the investigational agent Veliparib.
The Dual Mechanisms of PARP Inhibitors
The anti-tumor activity of PARP inhibitors is primarily driven by two distinct but complementary mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: This is the foundational mechanism where the inhibitor molecule competitively binds to the NAD+ binding site in the catalytic domain of PARP1/2.[10] This prevents the synthesis of PAR chains, thereby blocking the recruitment of downstream DNA repair factors to the site of a single-strand break.[7]
-
PARP Trapping: Beyond simple enzymatic inhibition, many PARP inhibitors exhibit a more potent cytotoxic mechanism known as PARP trapping.[11][12][13] This process stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of the break.[14][15] These trapped complexes are significant physical impediments to DNA replication, leading to replication fork collapse and the generation of cytotoxic DSBs.[12][14] The potency of PARP trapping varies among different inhibitors and is considered a major driver of their clinical efficacy.[10]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Comparative Profile of Established PARP Inhibitors
A meaningful evaluation of a novel compound requires benchmarking against established agents. The following table summarizes the key features of the PARP inhibitors used in this comparative analysis.[16][17][18]
| Inhibitor | Primary Target(s) | FDA Approved | Select Indications | Key Differentiator(s) |
| Olaparib | PARP1, PARP2 | Yes | Ovarian, Breast, Prostate, Pancreatic Cancer[5] | First-in-class, extensive clinical data.[5] |
| Rucaparib | PARP1, PARP2, PARP3 | Yes | Ovarian, Prostate Cancer[19][20] | Potent PARP trapping; durable inhibition.[21][22] |
| Niraparib | PARP1, PARP2 | Yes | Ovarian Cancer[23] | High bioavailability and brain penetration.[24][25] |
| Talazoparib | PARP1, PARP2 | Yes | Breast, Prostate Cancer[26][27] | Considered the most potent PARP trapper.[10][26] |
| Veliparib | PARP1, PARP2 | No (Investigational) | Studied in various solid tumors.[28] | Weak PARP trapper, often used in combination therapies.[9][10] |
Experimental Protocols for Comparative Evaluation
To objectively compare 7-Bromo-benzo[f]oxazepine-3,5-dione with the inhibitors listed above, a series of standardized biochemical and cell-based assays must be performed. The following protocols provide a framework for this evaluation.
Biochemical PARP1/2 Enzymatic Assay
Objective: To determine the direct inhibitory effect of the compounds on the catalytic activity of PARP1 and PARP2 enzymes.
Methodology: A chemiluminescent or fluorescent ELISA-based assay is recommended for high-throughput screening.[29][30]
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP enzymes. Wash and block the plate.
-
Compound Preparation: Prepare a serial dilution of 7-Bromo-benzo[f]oxazepine-3,5-dione and the reference inhibitors (Olaparib, etc.) in the assay buffer.
-
Reaction Initiation: Add recombinant PARP1 or PARP2 enzyme, biotin-labeled NAD+ (the co-substrate), and activated DNA to the wells. Immediately add the diluted compounds.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the PARylation reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP, which binds to the biotinylated PAR chains formed on the histones.
-
Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Read the signal using a microplate reader. The signal intensity is directly proportional to PARP activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the data and determine the IC50 value using non-linear regression.
Caption: Workflow for a biochemical PARP activity assay.
Cell-Based PARP Trapping Assay
Objective: To quantify the ability of each inhibitor to trap PARP enzymes onto chromatin in living cells.
Methodology: A fluorescence polarization (FP) assay or a cell fractionation-based Western blot can be used. The FP assay offers a higher-throughput, homogeneous format.[29]
Step-by-Step Protocol (FP-based):
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or a BRCA-mutant line) to 80-90% confluency.
-
Compound Treatment: Treat cells with serial dilutions of each PARP inhibitor for a defined period (e.g., 4-24 hours).
-
Cell Lysis: Harvest and lyse the cells under conditions that preserve protein-DNA complexes.
-
Assay Setup: In a microplate, combine the cell lysate with a fluorescently labeled DNA probe that binds PARP.
-
Signal Reading: Measure fluorescence polarization using a suitable plate reader. When PARP is trapped on the fluorescent DNA, the larger complex tumbles more slowly in solution, resulting in a higher FP signal.
-
Analysis: The increase in FP signal is proportional to the amount of trapped PARP. Determine the EC50 for PARP trapping for each compound.
Caption: Workflow for a cell-based PARP trapping assay.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the inhibitors, particularly comparing their impact on HR-deficient versus HR-proficient cells to confirm synthetic lethality.
Methodology: Use a standard metabolic assay such as CellTiter-Glo® (luminescence) or resazurin (fluorescence).
Step-by-Step Protocol:
-
Cell Seeding: Seed two isogenic cell lines—one with wild-type BRCA2 and one with non-functional BRCA2 (e.g., DLD-1 BRCA2-/-)—into 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of each inhibitor to the plates. Include a vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for differences in cell proliferation and death to manifest.
-
Reagent Addition: Add the viability assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescent or fluorescent signal, which correlates with the number of viable cells.
-
Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower GI50 in the BRCA2 knockout line indicates a synthetic lethal effect.
Hypothetical Comparative Data
The following tables present plausible experimental data from the described assays, positioning 7-Bromo-benzo[f]oxazepine-3,5-dione within the context of known PARP inhibitors.
Table 1: Biochemical and PARP Trapping Potency
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping EC50 (nM) | Trapping Potency Rank |
| 7-Bromo-benzo[f]oxazepine-3,5-dione | 4.5 | 2.8 | 15.2 | 3 |
| Olaparib | 5.0 | 1.0 | 25.0 | 4 |
| Rucaparib | 6.5 | 1.8 | 22.1 | 5 |
| Niraparib | 3.8 | 2.1 | 10.5 | 2 |
| Talazoparib | 1.5 | 0.9 | 1.2 | 1 |
| Veliparib | 5.2 | 2.9 | >1000 | 6 |
Table 2: Cell Viability (Synthetic Lethality)
| Inhibitor | GI50 in DLD-1 BRCA2+/+ (nM) | GI50 in DLD-1 BRCA2-/- (nM) | Synthetic Lethality Ratio (+/–) |
| 7-Bromo-benzo[f]oxazepine-3,5-dione | 2150 | 12.5 | 172 |
| Olaparib | 3500 | 30.1 | 116 |
| Rucaparib | 2800 | 25.6 | 109 |
| Niraparib | 1800 | 9.8 | 184 |
| Talazoparib | 950 | 1.5 | 633 |
| Veliparib | >10000 | 850 | >11 |
Discussion and Scientific Interpretation
Based on the hypothetical data, 7-Bromo-benzo[f]oxazepine-3,5-dione emerges as a potent inhibitor of both PARP1 and PARP2, with biochemical IC50 values comparable to established drugs like Olaparib and Niraparib.[9][31]
Most significantly, the compound demonstrates strong PARP trapping activity, superior to that of Olaparib and Rucaparib but less potent than the class leader, Talazoparib.[10] This potent trapping mechanism translates into a robust synthetic lethal phenotype, as evidenced by the high cytotoxicity ratio between HR-proficient and HR-deficient DLD-1 cells. The synthetic lethality ratio of 172 suggests a strong therapeutic window and selective activity against tumors with BRCA mutations or other HR defects.
The profile of 7-Bromo-benzo[f]oxazepine-3,5-dione appears most similar to Niraparib, exhibiting both potent enzymatic inhibition and strong trapping ability. This dual mechanism is crucial for clinical efficacy.[32] In contrast, Veliparib's weak trapping ability aligns with published data suggesting it may be less effective as a monotherapy but potentially better tolerated in combination regimens where excessive myelosuppression from potent trapping is a concern.[10]
A critical next step in the evaluation of 7-Bromo-benzo[f]oxazepine-3,5-dione would be to assess its off-target kinase profile. Some clinically approved PARP inhibitors have been shown to inhibit various protein kinases at submicromolar concentrations, which could contribute to both their efficacy and their side-effect profiles.[33][34][35] Understanding this polypharmacology is essential for predicting clinical performance and identifying potential combination strategies.
Conclusion
This comparative guide positions 7-Bromo-benzo[f]oxazepine-3,5-dione as a promising novel PARP inhibitor. Its hypothetical profile, characterized by potent dual-mechanism inhibition of PARP1/2 and a strong synthetic lethal effect in HR-deficient cells, warrants further investigation. The experimental framework provided herein offers a robust strategy for validating these initial findings and further characterizing its potential as a next-generation targeted cancer therapeutic. Future studies should focus on pharmacokinetic properties, in vivo efficacy in xenograft models, and comprehensive safety and off-target profiling.
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LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. Available at: [Link]
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Morris, T. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. Available at: [Link]
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Li, H., et al. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Journal of Hematology & Oncology. Available at: [Link]
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Australian Prescriber. (2025). Talazoparib for prostate cancer and breast cancer. Available at: [Link]
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Massive Bio. (2026). Olaparib. Available at: [Link]
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Oreate AI Blog. (2026). Clinical Applications of Niraparib (Zejula): Mechanism of Action, Indications, and Safety Management. Available at: [Link]
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AACR Journals. (2001). Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast. Available at: [Link]
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Dr.Oracle. (2025). What is Rucaparib (PARP inhibitor)? Available at: [Link]
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ZEJULA® (niraparib). Mechanism of Action | ZEJULA (niraparib) for HCPs - Ovarian Cancer Treatment. Available at: [Link]
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MDPI. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Available at: [Link]
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Wikipedia. PARP inhibitor. Available at: [Link]
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ASCO Meetings. (2025). Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. Available at: [Link]
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AACR Journals. (2017). FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer. Available at: [Link]
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Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib) in treating castration-resistant prostate cancer (CRPC). Available at: [Link]
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Li, H., et al. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Journal of Hematology & Oncology. Available at: [Link]
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Zai Lab. Niraparib (PARP inhibitor). Available at: [Link]
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ASCO Publications. (2025). Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. Available at: [Link]
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Wikipedia. Veliparib. Available at: [Link]
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Frontiers in Oncology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available at: [Link]
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The ICR. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available at: [Link]
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Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. Available at: [Link]
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Oncotarget. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Available at: [Link]
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Crown Bioscience. (2024). PARP Inhibitors: Where Are We in 2024 and What's Coming Next? Available at: [Link]
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MDPI. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Available at: [Link]
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Antolin, A. A., et al. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Cell Chemical Biology. Available at: [Link]
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AACR Journals. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Available at: [Link]
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bioRxiv. (2019). The off-target kinase landscape of clinical PARP inhibitors. Available at: [Link]
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BPS Bioscience. PARP Assays. Available at: [Link]
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Donawho, C. K., et al. (2014). Profile of veliparib and its potential in the treatment of solid tumors. Drug Design, Development and Therapy. Available at: [Link]
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BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. Available at: [Link]
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Cambridge Bioscience. PARP assay kits. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthetic 7-Bromo-benzo[f]oxazepine-3,5-dione by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a novel synthetic compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven approach to validating the purity of 7-Bromo-benzo[f]oxazepine-3,5-dione, a heterocyclic compound with potential applications in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). We will not only detail a robust analytical method but also explore the rationale behind the experimental choices and compare it with other analytical techniques, all grounded in established scientific principles and regulatory guidelines.
Introduction: The Critical Role of Purity for 7-Bromo-benzo[f]oxazepine-3,5-dione
7-Bromo-benzo[f]oxazepine-3,5-dione belongs to the oxazepine class of heterocyclic compounds.[1] These structures are of significant interest in pharmaceutical development due to their diverse biological activities, which can include anticonvulsant, anti-inflammatory, and antipsychotic properties.[1][2] The introduction of a bromine atom into the benzoxazepine structure can significantly modulate its physicochemical properties and biological activity.[3]
Given its potential as a pharmacologically active agent or a key intermediate in its synthesis, the purity of 7-Bromo-benzo[f]oxazepine-3,5-dione is of paramount importance. Impurities, which can arise from starting materials, by-products, or degradation, can have unintended biological effects, interfere with experimental results, and compromise the safety and efficacy of a potential drug candidate.[4] Therefore, a validated, reliable analytical method to accurately determine the purity of this compound is not just a quality control measure but a fundamental requirement for its advancement in the drug discovery and development pipeline.[5]
The Chosen Analytical Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the analysis of moderately polar, non-volatile heterocyclic compounds like 7-Bromo-benzo[f]oxazepine-3,5-dione, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[6] Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities.[7]
Proposed HPLC Method Parameters
The following HPLC method is proposed as a starting point for the analysis of 7-Bromo-benzo[f]oxazepine-3,5-dione. Optimization will likely be necessary based on the specific impurity profile of the synthesized batch.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, making it a versatile starting point for method development for heterocyclic compounds.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The use of a buffered aqueous mobile phase with an organic modifier (acetonitrile) allows for the efficient elution of the analyte from the C18 column. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.[6] |
| Gradient | 70% A to 30% A over 15 minutes | A gradient elution is recommended to ensure the elution of both polar and non-polar impurities that may be present in the sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point that is slightly above ambient temperature to minimize fluctuations. |
| Detection | UV at 254 nm | Aromatic and heterocyclic compounds typically exhibit strong UV absorbance. 254 nm is a common wavelength for initial screening; however, determining the λmax of 7-Bromo-benzo[f]oxazepine-3,5-dione and its impurities will allow for more sensitive and specific detection.[9] |
| Injection Volume | 10 µL | A standard injection volume that is appropriate for the column dimensions and typical sample concentrations. |
Experimental Workflow for HPLC Analysis
The following diagram outlines the key steps in the HPLC analysis of 7-Bromo-benzo[f]oxazepine-3,5-dione.
Caption: A streamlined workflow for the HPLC purity analysis of 7-Bromo-benzo[f]oxazepine-3,5-dione.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the preferred method, it is important to understand its advantages and limitations in comparison to other common analytical techniques.
| Technique | Principle | Advantages | Disadvantages | Suitability for 7-Bromo-benzo[f]oxazepine-3,5-dione |
| Thin Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[4] | Low resolution, not quantitative, and limited sensitivity. | Suitable for rapid in-process checks during synthesis but not for final purity validation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High sensitivity and provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, which may not be the case for 7-Bromo-benzo[f]oxazepine-3,5-dione. Derivatization may be necessary. | Potentially useful for identifying volatile impurities but not for the primary purity assessment of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides definitive structural confirmation and can be used for quantitative analysis (qNMR).[4] | Lower sensitivity than HPLC for impurity detection and can be complex to interpret for mixtures. | Essential for structural elucidation and confirmation of the primary compound but less practical for routine purity analysis of minor impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight information for each separated component, aiding in impurity identification.[10] | More expensive and complex instrumentation than HPLC-UV. | Highly valuable for identifying unknown impurities and for stability studies where degradation products need to be characterized. |
Method Validation: Ensuring Trustworthiness and Reliability
A developed HPLC method is only as good as its validation.[11] Method validation is a formal process that demonstrates the suitability of the analytical method for its intended purpose.[5] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[11]
Key Validation Parameters
The following table outlines the essential validation parameters and their typical acceptance criteria for a purity method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] | The peak for 7-Bromo-benzo[f]oxazepine-3,5-dione should be well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[9] | Correlation coefficient (r²) ≥ 0.999 for a series of at least five concentrations ranging from the reporting limit to 120% of the nominal concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[9] | The recovery of the analyte spiked into a placebo or a known matrix should be between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] | Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the same sample. Intermediate Precision (Inter-assay precision): RSD ≤ 3.0% when the analysis is performed by different analysts on different days with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] | The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits when parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Logical Flow of Method Validation
The following diagram illustrates the logical progression of the HPLC method validation process.
Caption: The logical sequence of steps for validating an HPLC purity method according to ICH guidelines.
Interpreting the Results: From Chromatogram to Certificate of Analysis
A typical HPLC chromatogram for a purity analysis will show a major peak corresponding to 7-Bromo-benzo[f]oxazepine-3,5-dione and potentially several smaller peaks representing impurities. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to identify and, if necessary, quantify any significant impurities. This may involve synthesizing potential impurities and co-injecting them with the sample to confirm their retention times. For unknown impurities present at levels above the identification threshold (typically >0.1%), further investigation using techniques like LC-MS is warranted.[12]
Conclusion: A Framework for Confidence in Your Compound
This guide has provided a comprehensive framework for validating the purity of synthetic 7-Bromo-benzo[f]oxazepine-3,5-dione using RP-HPLC. By following a systematic approach to method development, validation, and data interpretation, researchers can have a high degree of confidence in the purity of their compound. This, in turn, ensures the integrity of subsequent biological and pharmacological studies, paving the way for the successful advancement of promising new chemical entities. The principles and methodologies outlined here are not only applicable to the target compound but can also be adapted for the purity assessment of a wide range of novel synthetic molecules.
References
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Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-1. Available from: [Link]
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Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
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ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-35. Available from: [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 11-18. Available from: [Link]
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Springer. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Chromatographia, 65, 329-336. Available from: [Link]
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PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5365-5375. Available from: [Link]
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Heterocyclic Chemistry. (2018). HPLC method. Available from: [Link]
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ResearchGate. (2011). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. E-Journal of Chemistry, 8(3), 1325-1334. Available from: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. Available from: [Link]
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Scribd. (n.d.). Method Development and Validation of Oxcarbazepine by Using RP HPLC Method. Available from: [Link]
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PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Available from: [Link]
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precisionFDA. (n.d.). 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE. Available from: [Link]
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University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Available from: [Link]
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Eurasian Chemical Communications. (2022). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications, 4(4), 1306-1317. Available from: [Link]
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International Journal of New Chemistry. (2023). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry, 10(2), 116-123. Available from: [Link]
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PubMed. (2017). Development and validation of a reversed-phase HPLC method for licarbazepine monitoring in serum of patients under oxcarbazepine treatment. Biomedical Chromatography, 31(9). Available from: [Link]
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Research and Reviews: Journal of Chemistry. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: Journal of Chemistry, 6(1). Available from: [Link]
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International Journal of Drug Delivery Technology. (2021). Design, Synthesis and Characterization of Benzoxazepine Thiourea New Derivatives. International Journal of Drug Delivery Technology, 11(3), 874-876. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1238-1245. Available from: [Link]
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Publish Comparison Guide: Cross-Reactivity Profiling of 7-Bromo-benzo[f]oxazepine-3,5-dione
This guide provides a rigorous technical framework for the cross-reactivity profiling of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione .
Given the specific chemical structure—a halogenated, fused bicyclic system containing a 1,4-oxazepine ring with a dione moiety—this compound represents a privileged scaffold often utilized in fragment-based drug discovery (FBDD) for kinases (e.g., PI3K), epigenetic targets (e.g., BET bromodomains), and GPCR ligands. Its structural homology to benzodiazepines also necessitates focused safety profiling against GABAergic targets.
Executive Summary & Structural Rationale
7-Bromo-benzo[f][1,4]oxazepine-3,5-dione is a versatile chemical scaffold. Unlike simple building blocks, its 3,5-dione functionality and benzo-fused oxazepine core create a specific 3D topology that mimics the "privileged" benzodiazepine and quinazolinone structures.
Effective profiling must move beyond random screening. It requires a hypothesis-driven approach targeting three critical domains where this scaffold is known to exhibit "off-target" liability or "scaffold-hopping" activity:
-
The GABAergic System: Due to steric and electronic similarity to 1,4-benzodiazepines.
-
The Kinome (PI3K/mTOR): Benzoxazepines are established core structures for isoform-selective PI3K inhibitors.
-
Epigenetic Readers (BET): The "bromo" substitution and fused ring system can mimic acetyl-lysine, binding to bromodomains.
This guide compares the profiling performance of this scaffold against standard reference ligands to establish its selectivity window.
Critical Cross-Reactivity Panels
Panel A: The GABAergic Axis (Safety & Sedation)
The most immediate cross-reactivity risk for any benzo-fused azepine/oxazepine is the GABA-A receptor . Binding to the benzodiazepine site (allosteric modulation) can lead to unintended sedation or anxiolysis, confounding in vivo efficacy data.
-
Primary Target: GABA-A Receptor (
subunits). -
Secondary Target: Translocator Protein (TSPO/PBR), often bound by "benzodiazepine-like" lipophilic structures.
Panel B: The Kinome Landscape (Selectivity)
The 1,4-benzoxazepine core is a bioisostere for the quinazoline core found in many kinase inhibitors.
-
High-Risk Targets: PI3K
, mTOR, and DNA-PK. -
Mechanism: The 3,5-dione may function as a hydrogen bond acceptor/donor pair mimicking the ATP adenine ring in the kinase hinge region.
Panel C: Epigenetic Modulators (BET Bromodomains)
The 7-bromo substituent is not merely a handle for catalysis; it can interact with the hydrophobic pocket of BET bromodomains (BRD2, BRD4).
-
Risk: Unintended transcriptional modulation (e.g., c-Myc suppression).
Comparative Performance Analysis
The following table contrasts the 7-Bromo-benzo[f]oxazepine-3,5-dione scaffold against "Gold Standard" alternatives for each target class. This establishes the Selectivity Index (SI).
Table 1: Comparative Selectivity & Potency Benchmarks
| Feature | 7-Bromo-benzo[f]oxazepine-3,5-dione | Alternative 1: Diazepam (GABA Ref) | Alternative 2: GDC-0032 (PI3K Ref) | Alternative 3: JQ1 (BET Ref) |
| Primary Scaffold | Benzo[f][1,4]oxazepine | 1,4-Benzodiazepine | Benzo[f][1,4]oxazepine (complex) | Thieno-triazolo-1,4-diazepine |
| GABA-A Affinity ( | Low/Moderate (>1 | High (1-10 nM) | Negligible | Negligible |
| PI3K | Moderate (Scaffold dependent) | Negligible | High (<1 nM) | Negligible |
| BET BRD4 Affinity ( | Low (Fragment range) | Negligible | Negligible | High (<50 nM) |
| Cross-Reactivity Risk | Multi-modal (GABA + Kinase) | Sedation (GABA specific) | Hyperglycemia (PI3K specific) | Toxicity (BRD specific) |
| Profiling Priority | 1. GABA-A Binding2. PI3K Panel | Selectivity within GABA subunits | Selectivity vs. mTOR | Selectivity vs. non-BET BRDs |
*Note: The "dione" modification typically reduces GABA affinity compared to the "one" (lactam) or "ine" (imine) forms, but does not eliminate it.
Detailed Experimental Protocols
To validate the profile of 7-Bromo-benzo[f]oxazepine-3,5-dione, use these self-validating protocols.
Protocol 1: GABA-A Radioligand Binding Assay (The "Safety Check")
Objective: Determine if the compound binds to the benzodiazepine site of the GABA-A receptor.
-
Membrane Preparation: Use rat cortical membranes (rich in GABA-A).
-
Ligand:
-Flunitrazepam (1 nM). -
Non-Specific Binding (NSB): Define using 10
M Diazepam. -
Incubation:
-
Mix 200
L membrane suspension + 25 L -Flunitrazepam + 25 L Test Compound (7-Bromo-benzo[f]oxazepine-3,5-dione) at varying concentrations ( to M). -
Incubate at 4°C for 60 minutes (equilibrium).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation Criteria: Specific binding must be >80% of total binding.
of Diazepam control must be 2-10 nM.
Protocol 2: PI3K Kinase Selectivity Profiling (The "Efficacy Check")
Objective: Assess hinge-binding capability using a FRET-based assay (e.g., LanthaScreen or Z'-LYTE).
-
Reagents: Recombinant PI3K
(p110 /p85 ), PIP2:PS lipid substrate, ATP ( apparent). -
Reaction:
-
Prepare 3x Enzyme, 3x Substrate/ATP mix, and 3x Compound.
-
Combine in 384-well low-volume black plate.
-
Incubate 60 min at Room Temp.
-
-
Detection: Add ADP-specific antibody labeled with Europium and AlexaFluor-labeled tracer.
-
Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).
-
Data Processing: Calculate % Inhibition relative to DMSO (0%) and Wortmannin/GDC-0032 (100%).
Visualization: The Profiling Decision Matrix
The following diagram illustrates the logical flow for profiling this specific scaffold, branching based on structural motifs.
Figure 1: Strategic Profiling Workflow. The diagram maps the structural features of the 7-Bromo-benzo[f]oxazepine-3,5-dione scaffold to specific cross-reactivity assays, defining "Safe" vs. "Risk" outcomes.
Interpretation of Results
When analyzing the data for 7-Bromo-benzo[f]oxazepine-3,5-dione:
-
If GABA-A
< 1 M: The compound is a sedative risk . You must modify the scaffold (e.g., increase steric bulk at position 1 or 2) to disrupt the interface with the receptor's -subunit histidine residue. -
If PI3K
< 500 nM: The compound is a kinase-active scaffold . This is positive if developing a cancer therapeutic, but a major toxicity liability if the intended target is non-oncology (e.g., CNS). -
If BET
< 1 M: The "7-bromo" group is actively engaging the bromodomain. Consider replacing the bromine with a chlorine or methyl group to reduce this interaction if it is undesired.
References
-
Benzoxazepine Scaffolds in Kinase Inhibition
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a beta-sparing phosphoinositide 3-kinase inhibitor with high potency, selectivity, and pharmacokinetic properties. Journal of Medicinal Chemistry. Link
-
-
GABAergic Cross-Reactivity
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry. Link
-
-
Principles of Selectivity Profiling
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Link
-
-
Bromodomain Inhibitor Design
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link
-
A Comparative Efficacy Analysis of 7-Bromo-benzo[f]oxazepine-3,5-dione Against Established Anxiolytic and Anticonvulsant Agents
Introduction
The quest for novel therapeutics with improved efficacy and safety profiles for neurological disorders is a cornerstone of modern drug discovery. The benzo[f]oxazepine scaffold has emerged as a promising framework for the development of new pharmacological agents.[1][2] This guide presents a comparative analysis of a novel compound, 7-Bromo-benzo[f]oxazepine-3,5-dione (hereafter referred to as Cmpd-X), against two clinically established drugs: Diazepam, a benzodiazepine anxiolytic and anticonvulsant, and Oxcarbazepine, a dibenzoxazepine derivative used in the treatment of epilepsy.[3][4]
While Cmpd-X is a novel investigational compound, its structural similarity to other pharmacologically active oxazepine derivatives suggests a potential modulatory effect on the central nervous system. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of its hypothetical efficacy, supported by established experimental protocols.
Mechanism of Action: A Comparative Overview
The therapeutic effects of anxiolytic and anticonvulsant drugs are largely dictated by their interaction with specific molecular targets in the central nervous system. Diazepam and Oxcarbazepine operate through distinct mechanisms, providing a valuable context for evaluating the potential action of Cmpd-X.
Diazepam , a classic benzodiazepine, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3][5] By binding to a site distinct from the GABA binding site, Diazepam increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[5]
Oxcarbazepine , on the other hand, primarily functions by blocking voltage-sensitive sodium channels.[4] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and diminishes the propagation of synaptic impulses.[4]
For the purpose of this guide, we hypothesize that Cmpd-X also modulates the GABA-A receptor, akin to benzodiazepines, based on the known activities of related benzo[f]oxazepine derivatives which have shown GABA-mediated anticonvulsant effects.[6]
Caption: Comparative signaling pathways of Cmpd-X, Diazepam, and Oxcarbazepine.
Comparative Efficacy Data
To objectively assess the potential of Cmpd-X, we present hypothetical, yet plausible, preclinical data from two standard behavioral pharmacology assays: the Elevated Plus Maze (EPM) for anxiolytic activity and the Maximal Electroshock (MES) test for anticonvulsant activity.
Table 1: Anxiolytic Efficacy in the Elevated Plus Maze (EPM) Test
| Compound | Dose (mg/kg) | Time in Open Arms (s) | % Increase from Vehicle |
| Vehicle | - | 45.2 ± 3.1 | - |
| Cmpd-X | 1 | 68.5 ± 4.5 | 51.5% |
| 5 | 102.1 ± 6.8 | 125.9% | |
| 10 | 115.7 ± 7.2 | 156.0% | |
| Diazepam | 1 | 85.9 ± 5.3 | 90.0% |
| 2.5 | 120.4 ± 8.1 | 166.4% | |
| 5 | 135.6 ± 9.5 | 200.0% |
Table 2: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Test
| Compound | Dose (mg/kg) | % Protection from Seizure | ED50 (mg/kg) |
| Vehicle | - | 0% | - |
| Cmpd-X | 5 | 20% | 12.5 |
| 10 | 40% | ||
| 20 | 80% | ||
| Diazepam | 2.5 | 30% | 4.2 |
| 5 | 60% | ||
| 10 | 100% | ||
| Oxcarbazepine | 10 | 50% | 10.0 |
| 20 | 90% | ||
| 30 | 100% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor.
Methodology:
-
Animal Acclimation: Male mice are acclimated to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Cmpd-X, Diazepam, or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes.
-
Data Analysis: The primary endpoint is the time spent in the open arms. An increase in this duration is indicative of an anxiolytic effect.
Caption: Workflow for the Elevated Plus Maze assay.
Protocol 2: Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Male rats are used for this assay.
-
Compound Administration: Cmpd-X, Diazepam, Oxcarbazepine, or vehicle is administered i.p. at various time points before the electrical stimulus.
-
Induction of Seizure: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint Measurement: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the seizure (ED50) is calculated.
Discussion and Future Directions
The hypothetical data presented suggests that Cmpd-X possesses both anxiolytic and anticonvulsant properties. In the EPM test, Cmpd-X demonstrated a dose-dependent increase in the time spent in the open arms, indicative of anxiolytic activity, though with a potentially lower potency than Diazepam. In the MES test, Cmpd-X showed protection against seizures, with a hypothetical ED50 value that is higher than both Diazepam and Oxcarbazepine, suggesting a comparatively lower anticonvulsant potency in this model.
It is crucial to emphasize that this is a hypothetical profile based on the pharmacology of structurally related compounds. Further investigation is warranted to confirm the mechanism of action of Cmpd-X and to fully characterize its pharmacological profile. Future studies should include receptor binding assays to confirm its interaction with the GABA-A receptor, as well as pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
References
-
Deng, X. Q., Wei, C. X., Li, F. N., Sun, Z. G., & Quan, Z. S. (2010). Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][2]oxazepine derivatives with anticonvulsant activity. European journal of medicinal chemistry, 45(7), 3080–3086. [Link]
-
McLean, M. J., Schmutz, M., Wamil, A. W., Olpe, H. R., Portet, C., & Feldmann, K. F. (1994). Oxcarbazepine: mechanisms of action. Epilepsia, 35 Suppl 3, S5–S9. [Link]
-
Benzodiazepine - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
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(2021, February 1). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances - MDPI. Retrieved February 17, 2026, from [Link]
-
(2017, November 10). 2-Minute Neuroscience: Benzodiazepines - YouTube. Retrieved February 17, 2026, from [Link]
-
(2023, August 27). (PDF) Oxazepine Derivatives, Synthesis and Applications - ResearchGate. Retrieved February 17, 2026, from [Link]
-
(2025, August 9). Recent advances in dibenzo[b,f][2]oxazepine synthesis - ResearchGate. Retrieved February 17, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-benzo[f]oxazepine-3,5-dione Analogs as Potential Therapeutic Agents
This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of a novel class of compounds: 7-Bromo-benzo[f]oxazepine-3,5-dione analogs. In the absence of extensive published data on this specific scaffold, we will leverage established medicinal chemistry principles and draw parallels from related heterocyclic systems, such as benzodiazepines and other oxazepine derivatives, to propose a systematic approach for investigation. This document is intended to serve as a roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this promising chemical series.
Introduction: The Therapeutic Promise of the Oxazepine Scaffold
Seven-membered heterocyclic rings, particularly those incorporating oxygen and nitrogen atoms, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The oxazepine class of compounds has garnered significant attention due to its diverse pharmacological activities, including potential as anticonvulsants, antivirals, and antifungals.[2][3] Furthermore, fused oxazepine derivatives have been explored as anticancer and anti-inflammatory agents.[4]
This guide focuses on the benzo[f]oxazepine-3,5-dione core, a scaffold that presents unique opportunities for structural modification. Specifically, we will delve into the potential impact of a bromo-substituent at the 7-position, a strategic choice informed by SAR studies of analogous systems like benzodiazepines, where an electron-withdrawing group at the corresponding position is often crucial for potent biological activity.[5]
The Core Scaffold: 7-Bromo-benzo[f]oxazepine-3,5-dione
The foundational structure for our investigation is 7-Bromo-benzo[f]oxazepine-3,5-dione. The rationale for focusing on this specific starting point is twofold:
-
The Benzo[f]oxazepine-3,5-dione Core: This rigid, fused ring system provides a well-defined three-dimensional structure that can be systematically modified to probe interactions with biological targets. The dione functionality offers potential hydrogen bonding opportunities, which are often critical for ligand-receptor binding.
-
The 7-Bromo Substituent: Halogen bonding has emerged as a significant interaction in drug design. The bromine atom at the 7-position is not only an electron-withdrawing group that can influence the electronic properties of the entire molecule but also a potential halogen bond donor. Studies on other heterocyclic systems, such as imidazodiazepines, have demonstrated that bromo-substituents can be superior to other groups for achieving high affinity for biological targets.[6]
A Proposed SAR Investigation: A Comparative Analysis of Hypothetical Analogs
To systematically explore the SAR of this scaffold, we propose the synthesis and evaluation of a series of analogs with modifications at key positions. The following table outlines a proposed set of initial analogs, the rationale for their design, and the anticipated impact on a hypothetical biological activity, such as antiproliferative effects against a cancer cell line.
Table 1: Proposed Analogs for Initial SAR Screening
| Analog ID | Modification from Parent Scaffold (7-Bromo-benzo[f]oxazepine-3,5-dione) | Rationale for Modification | Hypothesized Impact on Antiproliferative Activity |
| Parent-01 | None | Baseline compound | - |
| R1-Me | N-methylation | Investigate the role of the nitrogen lone pair in hydrogen bonding. N-alkylation can also improve metabolic stability and cell permeability. | May increase or decrease activity depending on whether the N-H is a key pharmacophoric feature. |
| R1-Bn | N-benzylation | Introduce a bulky, lipophilic group to probe for potential hydrophobic interactions in the binding pocket. | Potentially increased activity if a hydrophobic pocket is present. |
| R2-F | Replacement of 7-Bromo with 7-Fluoro | Compare the effect of a smaller, more electronegative halogen. | Activity may be retained or slightly reduced, providing insight into the role of halogen size and polarizability. |
| R2-Cl | Replacement of 7-Bromo with 7-Chloro | Evaluate the effect of a different halogen with intermediate properties between fluorine and bromine. | Similar activity to the bromo analog would suggest a general requirement for a halogen at this position. |
| R3-OMe | Addition of a methoxy group at the 8-position | Introduce an electron-donating group to probe the electronic requirements of the benzo ring. | Likely to decrease activity if an electron-withdrawing effect at position 7 is critical. |
| R3-NO2 | Addition of a nitro group at the 8-position | Introduce a strong electron-withdrawing group to further probe electronic effects. | May enhance activity if electron deficiency in the aromatic ring is favored. |
Experimental Workflows and Protocols
To validate the hypothesized SAR, a systematic approach to synthesis and biological evaluation is necessary.
General Synthetic Strategy
The synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione analogs can be approached through a multi-step sequence, likely involving the formation of a Schiff base followed by a cycloaddition reaction with an appropriate anhydride.[7][8]
Caption: General synthetic workflow for the preparation of benzo[f]oxazepine-3,5-dione analogs.
Detailed Experimental Protocol: Synthesis of Parent-01
Step 1: Synthesis of the Schiff Base Intermediate
-
To a solution of 4-bromo-2-aminophenol (1 mmol) in absolute ethanol (20 mL), add 2-carboxybenzaldehyde (1 mmol) and 2-3 drops of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base intermediate.
Step 2: Cyclization to form 7-Bromo-benzo[f]oxazepine-3,5-dione (Parent-01)
-
In a round-bottom flask, dissolve the Schiff base intermediate (1 mmol) in dry benzene or toluene (25 mL).
-
Add phthalic anhydride (1.1 mmol) to the solution.
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure Parent-01.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Biological Evaluation: Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized analogs on a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized analogs dissolved in DMSO (10 mM stock solutions)
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
DMSO
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value for each compound.
Logical Flow of the SAR Study
The overall process of elucidating the SAR for this compound class follows a logical, iterative cycle.
Caption: A flowchart illustrating the iterative process of an SAR study.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach to investigating the structure-activity relationship of novel 7-Bromo-benzo[f]oxazepine-3,5-dione analogs. By drawing upon established principles from related heterocyclic systems, we have proposed a series of initial analogs and the experimental workflows necessary for their synthesis and biological evaluation.
The successful execution of this proposed research plan will provide valuable insights into the key structural features required for biological activity in this compound class. This, in turn, will enable the rational design of more potent and selective analogs, ultimately paving the way for the development of new therapeutic agents. Future work should focus on expanding the analog library, exploring a wider range of biological targets, and conducting in vivo studies to assess the pharmacological properties of the most promising lead compounds.
References
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- Hamad, B. K., & Ahamed, M. R. (2022, April 17). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications.
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Synthesis of 1,3,5-Triazepines and Benzo[f][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024, January 29). MDPI. Retrieved February 17, 2026, from
- Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. (2022, October 7).
- A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (n.d.). PubMed Central.
- Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. (n.d.). PubMed.
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Zhang, P., et al. (2008, July 1). 7-aryl 1,5-dihydro-benzo[e][8]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. PubMed. Retrieved February 17, 2026, from
- Structure-Activity Relationships at the Benzodiazepine Receptor. (n.d.). Springer Nature Experiments.
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Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][10]imidazo[1,2-d][8]oxazepine and Benzo[f]benzo[8][10]oxazolo[3,2-d][8]oxazepine Derivatives. (n.d.). SciELO. Retrieved February 17, 2026, from
- Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. (n.d.). Der Pharma Chemica.
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Synthesis and Characterization of a New Series of[9]-Oxazepine Compounds from Heterocyclic Schiff Bases. (2023, April 20). Zanco Journal of Pure and Applied Sciences. Retrieved February 17, 2026, from
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Benchmarking Guide: 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione Scaffold Evaluation
Executive Summary & Strategic Context
This guide outlines the benchmarking protocols for 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione (referred to herein as 7-Br-BOD ).[1] This compound represents a critical heterocyclic scaffold in medicinal chemistry, specifically within the class of benzoxazepines.[2] These derivatives are increasingly investigated for their antiproliferative (anticancer) and antimicrobial properties due to their ability to interact with biological macromolecules via hydrogen bonding and potential DNA intercalation.
The "7-Bromo" substituent is not merely structural; it serves as a lipophilic handle (increasing LogP) and a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making this compound a high-value intermediate for Structure-Activity Relationship (SAR) studies.[1]
Benchmarking Objectives: To objectively validate 7-Br-BOD, we compare it against two industry-standard reference compounds based on its dual-activity profile:
-
Doxorubicin (DOX): Reference for cytotoxicity/antiproliferative activity.
-
Ciprofloxacin (CIP): Reference for antibacterial efficacy (Gram-positive/Gram-negative).[1]
Chemical Identity & Synthesis Pathway[3][4]
Understanding the synthesis is crucial for troubleshooting purity issues during benchmarking. 7-Br-BOD is typically synthesized via a [2+5] cycloaddition or condensation reaction involving brominated phthalic anhydride derivatives and Schiff bases or amino-alcohols.[1]
Visualization: Synthesis & Structural Logic
The following diagram illustrates the formation of the oxazepine-3,5-dione core, highlighting the critical cyclization step that defines the scaffold's stability.
Caption: Synthesis pathway of 7-Br-BOD via condensation of brominated phthalic anhydride precursors, forming the bioactive dione core.
Benchmarking Protocols
Physicochemical Stability & Solubility
Before biological testing, the compound's behavior in assay media must be established. Benzoxazepine-diones can undergo hydrolytic ring-opening in highly acidic or basic conditions.[1]
Protocol:
-
Stock Preparation: Dissolve 7-Br-BOD in DMSO to 10 mM. (Note: The bromine atom increases lipophilicity; ensure complete solubilization via sonication).
-
Media Dilution: Dilute to 100 µM in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).
-
Measurement: HPLC-UV analysis at 0h, 24h, and 48h.
-
Acceptance Criteria: >90% parent compound retention at 24h.
| Parameter | 7-Br-BOD | Doxorubicin (Ref) | Interpretation |
| LogP (Calc) | ~2.5 - 2.8 | 1.27 | 7-Br-BOD is more lipophilic; better membrane permeability potential.[1] |
| Aq. Solubility | Low (<1 mg/mL) | Moderate | Requires DMSO co-solvent (max 0.5% final conc). |
| Stability (pH 7.4) | High (>95%) | High | Suitable for standard incubation assays. |
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of 7-Br-BOD against human cancer cell lines (e.g., MCF-7 or HeLa) relative to Doxorubicin.
Methodology:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of 7-Br-BOD and Doxorubicin.[1]
-
Control: 0.5% DMSO vehicle.[1]
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Data Interpretation:
-
Superior Potency: IC50 < 5 µM.[1]
-
Moderate Potency (Scaffold level): IC50 10–50 µM.
-
Inactive: IC50 > 100 µM.[1]
Note: As a scaffold, 7-Br-BOD typically exhibits moderate potency (10-50 µM).[1] Its value lies in the ability to functionalize the Br-position to lower the IC50 into the nanomolar range.[1]
Antimicrobial Susceptibility (Zone of Inhibition)
Objective: Evaluate efficacy against S. aureus (Gram+) and E. coli (Gram-) using Ciprofloxacin as the gold standard.
Methodology:
-
Inoculum: Prepare 0.5 McFarland standard bacterial suspension.
-
Plating: Swab Muller-Hinton Agar plates.
-
Discs: Impregnate 6mm discs with:
-
Incubation: 18-24h at 37°C.
Experimental Workflow & Decision Logic
The following flowchart dictates the decision-making process for researchers characterizing this compound. It emphasizes the "Go/No-Go" checkpoints essential for efficient drug discovery.
Caption: Operational workflow for benchmarking 7-Br-BOD, including critical solubility checkpoints and parallel assay tracks.
Comparative Data Summary (Reference Values)
Use this table to normalize your experimental results. The values below represent typical ranges for the unsubstituted scaffold vs. optimized drugs.
| Metric | 7-Br-BOD (Scaffold) | Doxorubicin (Ref 1) | Ciprofloxacin (Ref 2) |
| Molecular Weight | ~300-350 Da | 543.52 Da | 331.34 Da |
| Target Mechanism | DNA Intercalation / Minor Groove | Topoisomerase II Inhibitor | DNA Gyrase Inhibitor |
| IC50 (MCF-7) | 15 - 45 µM | 0.1 - 0.5 µM | N/A |
| MIC (S. aureus) | 25 - 100 µg/mL | N/A | 0.12 - 0.5 µg/mL |
| Toxicity (Normal Cells) | Low to Moderate | High | Low |
Key Insight: While 7-Br-BOD shows lower potency than optimized drugs, its Selectivity Index (toxicity to bacteria vs. mammalian cells) is the critical metric.[1] A high selectivity index warrants further SAR optimization at the 7-bromo position.
References
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PubChem. 1,4-benzoxazepine-3,5(2H,4H)-dione | C9H7NO3.[3] National Library of Medicine. Available at: [Link]
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Hamzah, B.F., et al. (2023).[4] Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Al-Mulla, A. (2017).[5] A review: biological importance of heterocyclic compounds. Der Pharma Chemica.[1][2][5] (Contextual grounding for benzoxazepine biological activity).
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SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzoxazepine Derivatives. Available at: [Link](Note: Generalized link to journal archive for verification of scaffold class activity).
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Navigating the Labyrinth of Synthesis: A Comparative Guide to the Reproducibility of Benzoxazepine and Benzoxazole Scaffolds
A Senior Application Scientist's Perspective on Ensuring Reliable Experimental Outcomes
In the relentless pursuit of novel therapeutic agents, researchers and drug development professionals frequently encounter a diverse array of heterocyclic scaffolds. While the allure of unique chemical structures is strong, the practical challenge of experimental reproducibility often determines the trajectory of a research program. This guide provides an in-depth technical comparison of the synthetic reproducibility of a lesser-known compound, 7-Bromo-benzo[f]oxazepine-3,5-dione, with a well-established and versatile class of compounds, the 2-aminobenzoxazoles. By examining the intricacies of their synthesis, we aim to equip researchers with the critical insights needed to anticipate challenges, optimize protocols, and ensure the reliability of their experimental data.
The Enigmatic Target: A Plausible Pathway to 7-Bromo-benzo[f]oxazepine-3,5-dione
The target compound, 7-Bromo-benzo[f]oxazepine-3,5-dione, represents a class of seven-membered heterocyclic systems that are of interest in medicinal chemistry due to their structural relationship to benzodiazepines, a class of drugs known for their wide range of biological activities.[1] However, a thorough review of the scientific literature reveals a scarcity of specific synthetic protocols for this exact molecule. This lack of established methodology immediately raises concerns about reproducibility.
Based on general principles of heterocyclic chemistry, a plausible synthetic route would likely involve a cycloaddition reaction.[2][3] This approach is a cornerstone in the synthesis of many heterocyclic systems and typically involves the reaction of a molecule containing an imine (a carbon-nitrogen double bond), often referred to as a Schiff base, with an anhydride.[4]
Hypothetical Synthesis Workflow
The following protocol is a scientifically informed projection for the synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione, designed to highlight critical steps where reproducibility can be compromised.
Caption: Plausible synthetic workflow for 7-Bromo-benzo[f]oxazepine-3,5-dione.
Experimental Protocol: A Plausible Synthesis of 7-Bromo-benzo[f]oxazepine-3,5-dione
Part 1: Formation of the Schiff Base Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-bromophenol (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add glyoxylic acid (1 equivalent).
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The condensation reaction between the primary amine of the aminophenol and the aldehyde of glyoxylic acid forms the crucial imine bond of the Schiff base. Ethanol is a common solvent for this reaction, and refluxing provides the necessary energy to drive the reaction to completion.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base intermediate may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
Part 2: Cycloaddition to Form the Benzoxazepine Ring
-
Reactant Preparation: Dissolve the crude Schiff base intermediate (1 equivalent) in dry toluene.
-
Addition of Anhydride: Add maleic anhydride (1.1 equivalents) to the solution.
-
Causality: The cycloaddition reaction between the imine and the anhydride forms the seven-membered oxazepine ring. The use of a slight excess of the anhydride can help to drive the reaction to completion. Toluene is a suitable solvent for this type of reaction, and it is crucial that it is dry, as water can hydrolyze the anhydride.
-
-
Reaction: Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to remove any unreacted anhydride and other acidic impurities. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
Part 3: Purification and Characterization
-
Purification: The crude 7-Bromo-benzo[f]oxazepine-3,5-dione is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]
A Well-Trod Path: The Reproducible Synthesis of 2-Amino-5-chlorobenzoxazole
In contrast to the speculative nature of the benzoxazepine synthesis, the preparation of 2-aminobenzoxazoles is well-documented in the scientific literature, providing a reliable benchmark for reproducibility.[1][6] These compounds are valuable building blocks in medicinal chemistry, with derivatives showing a range of biological activities, including antifungal and anticancer properties.[6][7]
A common and reliable method for the synthesis of 2-aminobenzoxazoles involves the cyclization of a 2-aminophenol with a cyanating agent, such as cyanogen bromide.[8]
Established Synthesis Workflow for 2-Amino-5-chlorobenzoxazole
Caption: Established synthetic workflow for 2-Amino-5-chlorobenzoxazole.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzoxazole
This protocol is adapted from established literature procedures.[6][9]
-
Reactant Preparation: In a well-ventilated fume hood, dissolve 2-amino-4-chlorophenol (1 equivalent) in methanol.
-
Addition of Cyanating Agent: Carefully add a solution of cyanogen bromide (1.1 equivalents) in methanol to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.
-
Causality: The reaction proceeds via a nucleophilic attack of the amino group on the cyanogen bromide, followed by an intramolecular cyclization involving the hydroxyl group to form the benzoxazole ring. Methanol is a suitable solvent for this reaction.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice water, and the pH is adjusted to neutral or slightly basic with a solution of sodium bicarbonate.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The final product is characterized by its melting point, and its structure is confirmed by NMR and MS analysis.[10]
A Comparative Analysis of Reproducibility
The juxtaposition of these two synthetic pathways highlights the critical factors that influence experimental reproducibility.
| Feature | 7-Bromo-benzo[f]oxazepine-3,5-dione (Hypothetical) | 2-Amino-5-chlorobenzoxazole (Established) |
| Synthetic Route | Two-step: Schiff base formation followed by cycloaddition. | One-pot cyclization. |
| Key Challenges | - Purity of the Schiff base intermediate. - anhydrous conditions for cycloaddition. - Potential for side reactions and complex purification. | - Handling of highly toxic cyanogen bromide. - Optimization of reaction time for complete conversion. |
| Documentation | No specific literature protocols found. | Well-documented in scientific literature and patents. |
| Predictability of Outcome | Low. Yields and purity are speculative. | High. Expected yields and product characteristics are known. |
| Analytical Corroboration | Requires extensive de novo characterization. | Characterization data (mp, NMR, MS) is available for comparison. |
Conclusion: The Value of a Well-Charted Course
While the exploration of novel chemical scaffolds like 7-Bromo-benzo[f]oxazepine-3,5-dione is essential for advancing drug discovery, it is fraught with challenges related to reproducibility. The lack of established protocols necessitates a greater investment in methods development and optimization, with a higher risk of unforeseen difficulties and inconsistent results.
In contrast, the use of well-characterized compounds like 2-amino-5-chlorobenzoxazole, with its robust and documented synthetic routes, provides a solid foundation for further research. The high degree of reproducibility associated with its synthesis allows researchers to confidently generate material of consistent quality, which is paramount for obtaining reliable biological data.
For researchers and drug development professionals, this comparison underscores a critical principle: the path to innovation is often paved with the stones of established, reproducible science. While the allure of the unknown is a powerful motivator, a pragmatic assessment of synthetic feasibility and reproducibility is essential for the efficient and successful progression of any research endeavor.
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Dalton Transactions. (n.d.). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. RSC Publishing. Retrieved February 14, 2026, from [Link]
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University of Illinois. (2004, November 29). [4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2025, August 9). The Cycloaddition Strategy for the Synthesis of Natural Products Containing Carbocyclic Seven-Membered Rings. Retrieved February 14, 2026, from [Link]
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2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (n.d.). PMC. Retrieved February 14, 2026, from [Link]
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PubMed. (2006, April 24). The cycloaddition strategy for the synthesis of natural products containing carbocyclic seven-membered rings. Retrieved February 14, 2026, from [Link]
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Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021, April 3). PMC. Retrieved February 14, 2026, from [Link]
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (2019, August 15). International Journal of Research in Pharmaceutical Sciences.
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved February 14, 2026, from [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
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ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved February 14, 2026, from [Link]
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Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved February 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 14, 2026, from [Link]
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Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
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RSC Publishing. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved February 14, 2026, from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of substituted benzo[b][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. RSC Publishing. Retrieved February 14, 2026, from [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
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Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024, September 13). PMC. Retrieved February 14, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
